3-(pyridin-4-yl)-1H-indol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-yl-1H-indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-8,16H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDVKMUJCFEKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658787 | |
| Record name | 3-(Pyridin-4-yl)-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887615-80-7 | |
| Record name | 3-(Pyridin-4-yl)-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two plausible and effective synthetic routes for the preparation of 3-(pyridin-4-yl)-1H-indol-6-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis of this compound is detailed through two primary methodologies: the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and mandatory visualizations of the synthetic pathways and a relevant biological signaling pathway.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, incorporates a pyridine ring at the 3-position and an amino group at the 6-position, features that can significantly influence its biological activity. Notably, structurally related compounds have been identified as inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in various inflammatory and neurodegenerative diseases. This guide outlines two robust synthetic strategies to access this valuable compound.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3][4][5] This proposed route involves the reaction of (4-nitrophenyl)hydrazine with 4-acetylpyridine to form the 6-nitroindole intermediate, followed by reduction of the nitro group.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NOX2 signaling limits pain-related behavior and improves motor function in male mice after spinal cord injury: participation of IL-10/miR-155 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
The Pyridinyl-Indole Scaffold: A Privileged Motif in Kinase Inhibition
An In-Depth Technical Guide on the Anticipated Mechanism of Action of 3-(pyridin-4-yl)-1H-indol-6-amine and its Analogs
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action, biological activity, or experimental protocols for the compound this compound. This document, therefore, provides an in-depth analysis based on structurally related pyridinyl-indole derivatives, which are predominantly investigated as kinase inhibitors. The presented data, pathways, and protocols are representative of this class of compounds and should be considered predictive for this compound.
Introduction
The 3-(pyridin-4-yl)-1H-indole scaffold is a recurring structural motif in medicinal chemistry, recognized for its versatile interactions with various biological targets. The fusion of a pyridine ring, an indole core, and an amine substituent creates a pharmacophore with the potential for hydrogen bonding, pi-stacking, and hydrophobic interactions. A significant body of research on analogous compounds, particularly those bearing the pyridinyl-indole core, points towards a primary mechanism of action centered on the inhibition of protein kinases. This guide synthesizes the available information on these related compounds to project a likely mechanism of action for this compound.
Core Mechanism of Action: Kinase Inhibition
Structurally similar compounds to this compound have been widely explored as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The pyridinyl-indole core often acts as a scaffold that can be decorated with various substituents to achieve potency and selectivity for specific kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the indole N-H can serve as a hydrogen bond donor, both of which are critical for anchoring the molecule within the ATP-binding pocket of the target kinase. The 6-amino group on the indole ring could provide an additional point of interaction or serve as a handle for further chemical modification to enhance target engagement.
Based on the available literature for analogous structures, potential kinase targets for compounds with this scaffold include:
-
Receptor Tyrosine Kinases (RTKs): Such as RET kinase.
-
Non-Receptor Tyrosine Kinases: Including Bruton's Tyrosine Kinase (BTK).
-
Cyclin-Dependent Kinases (CDKs): For example, CDK2.
The general mechanism of inhibition for these compounds involves competitive binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group from ATP to the protein substrate.
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often targeted by pyridinyl-indole-based kinase inhibitors. In this example, the inhibition of a Receptor Tyrosine Kinase (RTK) is depicted.
An In-depth Technical Guide to 3-(Pyridin-4-yl)-1H-indol-6-amine Derivatives: Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-1H-indol-6-amine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their roles as kinase and NADPH oxidase inhibitors.
Introduction
The 3-(pyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amine group at the 6-position of the indole ring further enhances the potential for molecular interactions with various biological targets. These derivatives have garnered considerable interest for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic strategies. A common approach involves the construction of the indole core, followed by the introduction of the pyridin-4-yl moiety at the C3 position and subsequent functionalization of the C6 position. Key reactions in these syntheses often include Fischer indole synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, and nucleophilic aromatic substitution.
A plausible synthetic route is outlined below. This multi-step synthesis begins with a suitably protected 6-nitroindole, which undergoes a Suzuki coupling with a pyridine-4-boronic acid derivative. The nitro group is then reduced to the corresponding amine, providing the this compound core. Further derivatization of the 6-amino group can be performed to explore structure-activity relationships (SAR).
Figure 1: General synthetic workflow for this compound derivatives.
Biological Activities and Signaling Pathways
Derivatives of the this compound core have shown promising activity as inhibitors of several key enzymes involved in disease pathogenesis, most notably protein kinases and NADPH oxidase 2 (NOX2).
Kinase Inhibition
The pyridine and indole moieties are common pharmacophores in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. By modifying the substituents on both the indole and pyridine rings, as well as the 6-amino group, the selectivity and potency of these inhibitors can be fine-tuned. Pyrido[3,4-b]indoles, which are structurally related, have demonstrated potent broad-spectrum anticancer activity with IC50s in the nanomolar range for various cancer cell lines.[1]
NADPH Oxidase 2 (NOX2) Inhibition
NOX2 is a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic cells. Overactivation of NOX2 is implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease and traumatic brain injury. Structurally related compounds, such as 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives, have been identified as potent and selective NOX2 inhibitors.[2][3] These inhibitors act by competing with the binding of NADPH to the enzyme, thereby reducing the production of superoxide and subsequent oxidative stress.[4]
Figure 2: Inhibition of the NOX2 signaling pathway by this compound derivatives.
Quantitative Data
The following tables summarize the biological activity of selected 3-(pyridin-4-yl)-1H-indole derivatives and related compounds.
Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives [1]
| Compound | Cancer Cell Line | IC50 (nM) |
| 11 | Breast (MCF-7) | 80 |
| Colon (HCT116) | 130 | |
| Melanoma (A375) | 130 | |
| Pancreatic (Panc-1) | 200 |
Table 2: NOX2 Inhibitory Activity of 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Derivatives [2][3]
| Compound | Target | IC50 (µM) |
| GSK2795039 | NOX2 | 0.18 |
| NCATS-SM7270 | NOX2 | ~0.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, adapted from published procedures for structurally similar compounds.
General Procedure for Suzuki Coupling
To a solution of the protected 6-nitro-3-halo-indole (1.0 eq) in a suitable solvent such as a 4:1 mixture of dioxane and water, is added the pyridine-4-boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.03 eq), a phosphine ligand like tri-2-furylphosphine (0.1 eq), and a base such as K3PO4 (2.0 eq). The reaction mixture is degassed with argon for 5-10 minutes and then heated to 90 °C for 2-4 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Nitro Group Reduction
To a solution of the protected 6-nitro-3-(pyridin-4-yl)-1H-indole (1.0 eq) in a 10:1 mixture of a protic solvent like propan-2-ol and water, iron powder (6.0 eq) and ammonium chloride (0.4 eq) are added. The mixture is heated to reflux for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite®. The filter cake is washed with an organic solvent (e.g., ethyl acetate), and the combined filtrates are concentrated under reduced pressure. The residue is then purified by column chromatography to afford the corresponding 6-amino derivative.[5]
NOX2 Inhibition Assay
The inhibitory activity of the compounds on NADPH oxidase 2 can be assessed using a cell-based assay. For instance, human microglial cells (HMC3) can be stimulated with a pathological agent like amyloid-beta (Aβ) to induce NOX2 activity. The production of reactive oxygen species (ROS) is then measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). The assay is performed as follows:
-
HMC3 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-incubated with various concentrations of the test compounds for 1 hour.
-
Aβ oligomers (e.g., 10 µM) are added to the wells to stimulate NOX2 activity.
-
After a suitable incubation period (e.g., 24 hours), the cells are washed and incubated with DCFDA (e.g., 10 µM) for 30 minutes.
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The IC50 values are calculated by plotting the percentage of ROS inhibition against the logarithm of the compound concentration.[4]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility allows for extensive structural modifications to optimize their pharmacological properties. The demonstrated activity of related structures as potent kinase and NOX2 inhibitors highlights the potential of this scaffold in addressing unmet medical needs in oncology, neurodegenerative diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanism of action of these derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 3-(pyridin-4-yl)-1H-indol-6-amine analogs
An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Pyridin-4-yl)-1H-indol-6-amine Analogs as Potential Kinase Inhibitors
Abstract
The 3-(pyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogs based on this framework have demonstrated significant potential, particularly as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. This technical guide provides a detailed examination of the structure-activity relationships (SAR) for this compound analogs, focusing on their role as kinase inhibitors. We synthesize findings from various studies on related compounds to establish a foundational SAR. This document includes representative data on the inhibitory activities of key analogs, detailed experimental protocols for their evaluation, and visual diagrams of relevant signaling pathways and discovery workflows to guide researchers and drug development professionals.
Introduction: The 3-(Pyridin-4-yl)-1H-indole Scaffold
The fusion of an indole ring system with a pyridine moiety creates a heteroaromatic scaffold with a unique three-dimensional architecture and electronic properties, making it ideal for interacting with the ATP-binding pocket of protein kinases. The 3-(pyridin-4-yl)-1H-indole core, in particular, has been identified in compounds targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks)[1][2]. The 6-amino group on the indole ring provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this analog class is paramount for designing next-generation inhibitors with improved therapeutic profiles.
Core Structure-Activity Relationships
The SAR for this class can be systematically analyzed by considering substitutions at three primary positions: the indole ring, the pyridine ring, and the 6-amino group of the indole.
-
Indole Ring Modifications: The indole nitrogen (N1) is a common site for substitution. Small alkyl groups or functionalized side chains can modulate lipophilicity and introduce additional interaction points with the target kinase. Substitutions at other positions on the indole's benzene ring (e.g., C4, C5, C7) can influence electronic properties and steric interactions within the binding site.
-
Pyridine Ring Modifications: The pyridine nitrogen acts as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. Substitutions on the pyridine ring can enhance this interaction, improve selectivity, and alter the compound's physicochemical properties.
-
6-Amino Group Modifications: The exocyclic amine at the C6 position is a critical handle for derivatization. Acylation or alkylation of this group can introduce larger substituents that occupy adjacent pockets, leading to significant gains in potency and selectivity. For instance, linking this amine to other heterocyclic systems has been a successful strategy in developing potent kinase inhibitors[3].
Quantitative Data Summary
While a comprehensive SAR study for the exact this compound scaffold is not publicly available in a single source, the following table presents illustrative data consistent with the SAR principles observed in related kinase inhibitor series. This data is intended to serve as a representative guide for analog design. The primary target selected for this illustrative purpose is a representative Cyclin-Dependent Kinase (CDK2), a common target for this scaffold type[1].
Table 1: Representative Structure-Activity Relationship Data for CDK2 Inhibition
| Compound ID | R1 (Indole N1) | R2 (6-amino) | CDK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM, HeLa) |
| REF-01 | H | -NH₂ | 850 | >10 |
| REF-02 | -CH₃ | -NH₂ | 620 | 8.5 |
| REF-03 | H | -NH-C(O)CH₃ (Acetyl) | 150 | 2.1 |
| REF-04 | H | -NH-C(O)Ph (Benzoyl) | 95 | 1.5 |
| REF-05 | -CH₃ | -NH-C(O)CH₃ (Acetyl) | 75 | 1.1 |
| REF-06 | H | -NH-SO₂CH₃ (Mesyl) | 210 | 3.4 |
SAR Interpretation from Table 1:
-
N1 Substitution: Methylation of the indole N1 (REF-02 vs. REF-01; REF-05 vs. REF-03) leads to a modest improvement in potency, likely due to favorable hydrophobic interactions.
-
6-Amino Derivatization: Acylation of the 6-amino group (REF-03, REF-04) dramatically increases potency compared to the unsubstituted amine (REF-01). This suggests the amide moiety engages in crucial interactions within the binding pocket.
-
Combined Effect: The combination of N1-methylation and 6-amino acylation (REF-05) results in the most potent analog in this series, demonstrating an additive effect of the modifications.
-
Amine vs. Sulfonamide: An acetyl group (REF-03) is preferred over a mesyl group (REF-06) at the 6-amino position, indicating the importance of the carbonyl oxygen for hydrogen bonding.
Key Experimental Protocols
The following are detailed methodologies for assays typically used to characterize kinase inhibitors of this class.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase (e.g., recombinant CDK2/Cyclin E) in kinase buffer.
-
Prepare a solution of the substrate (e.g., Histone H1) and ATP in kinase buffer.
-
Serially dilute the test compounds in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.
-
Cell Plating:
-
Culture cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Determine the IC₅₀ value by plotting viability against compound concentration.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making its components, such as PI3K, attractive targets for inhibitors like the 3-(pyridin-4-yl)-1H-indole analogs[2].
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a representative analog.
Experimental Workflow
The development of novel kinase inhibitors follows a structured, multi-stage process from initial screening to lead optimization.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Navigating the Research Landscape of 3-Pyridinyl-1H-Indole Derivatives: A Technical Guide
A comprehensive review of scientific literature reveals a notable absence of specific in vitro and in vivo studies for the compound 3-(pyridin-4-yl)-1H-indol-6-amine. While public databases confirm its chemical structure, dedicated biological and pharmacological investigations appear to be unpublished.[1] However, the broader class of 3-pyridinyl-1H-indole derivatives is a field of active research, with numerous studies exploring their therapeutic potential across various disease areas, particularly in oncology and inflammation.
This technical guide provides an in-depth overview of the research on structurally related 3-pyridinyl-1H-indole compounds. It is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows based on published literature for analogous compounds.
I. Quantitative Biological Activity of Structurally Related Indole Derivatives
The biological activity of indole derivatives with pyridinyl substitutions is diverse. The tables below summarize the inhibitory concentrations (IC₅₀) of several related compounds against various biological targets and cell lines. These compounds, while not identical to this compound, share core structural motifs and provide insights into the potential activities of this chemical class.
Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 25 | HCT116 | Colon Cancer | 1.80 |
| Compound 25 | MIA PaCa-2 | Pancreatic Cancer | 2.23 |
| Compound 26 | HCT116 | Colon Cancer | 2.22 |
| Compound 27 | HCT116 | Colon Cancer | 2.43 |
Data extracted from a study on the antiproliferative activity of new pyrido[3,4-b]indole derivatives. The study indicated that these compounds induce G2/M cell cycle arrest.[2]
Table 2: Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivatives
| Compound | Target/Cell Line | Activity | Notes |
| 8b | Various Liver Cancer Cell Lines | Potent Cytotoxicity | Lower toxicity than the positive control, celastrol.[3] |
| 8b | Nur77 | Excellent Binding Activity | Comparable to the reference compound celastrol.[3] |
This class of compounds was investigated as novel anti-cancer agents targeting the orphan nuclear receptor Nur77. Compound 8b was noted for its in vivo safety and anti-hepatocellular carcinoma activity.[3][4]
Table 3: Activity of Indazole Derivatives
| Compound | Assay | IC₅₀ (µM) |
| Indazole | Cyclooxygenase-2 | 23.42 |
| 5-aminoindazole | Cyclooxygenase-2 | 12.32 |
| 6-nitroindazole | Cyclooxygenase-2 | 19.22 |
| Celecoxib (control) | Cyclooxygenase-2 | 5.10 |
These compounds were evaluated for their anti-inflammatory potential.[5]
II. Common Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of indole and pyridine derivatives.
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
B. In Vitro Kinase Assays
1. Tubulin Polymerization Assay:
-
Objective: To determine if a compound inhibits the polymerization of tubulin, a key process in cell division.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
C. In Vivo Models
1. Xenograft Models for Anticancer Activity:
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
III. Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by anticancer indole derivatives and a typical workflow for screening such compounds.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for anticancer drugs.
References
- 1. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 2. longdom.org [longdom.org]
- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine
An examination of the available scientific literature reveals a notable absence of detailed information regarding the discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine. Despite comprehensive searches of chemical databases and scholarly articles, no specific publications detailing its synthesis, biological activity, or mechanism of action could be identified.
Publicly accessible resources such as PubChem provide basic computational data for this molecule, including its chemical formula (C₁₃H₁₁N₃) and predicted properties. However, this information is not substantiated by experimental data.
While direct information is lacking, the structural motifs present in this compound—namely the indole and pyridine rings—are prevalent in a wide range of biologically active compounds. Research on related molecules offers potential context for the hypothetical properties and synthesis of this compound. For instance, various derivatives of indole and pyrrolopyridine have been investigated for their therapeutic potential.[1]
Hypothetical Synthesis and Characterization
Given the absence of specific experimental protocols, a general overview of potential synthetic routes and characterization methods can be proposed based on established organic chemistry principles for similar compounds.
Potential Synthetic Pathways
The synthesis of 3-substituted indoles is a well-established area of organic chemistry. A plausible approach for the synthesis of this compound could involve a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
A hypothetical workflow for a palladium-catalyzed approach is outlined below. This diagram represents a conceptual pathway and is not based on a published experimental protocol.
Figure 1: A conceptual workflow for the synthesis of this compound.
Characterization Methods
Once synthesized, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.
| Analytical Method | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR). |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Potential Biological Significance and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. Similarly, the pyridine ring is a common feature in many pharmacologically active molecules. The combination of these two heterocycles in this compound suggests that it could potentially interact with various biological targets.
Given the structural similarities to known kinase inhibitors and other signaling modulators, one could hypothesize its involvement in cellular signaling pathways. For example, many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.
Below is a generalized diagram illustrating a hypothetical signal transduction pathway that a compound with this structure might modulate.
Figure 2: A hypothetical kinase signaling pathway potentially modulated by the target compound.
Conclusion
References
A Technical Guide to Target Identification and Deconvolution for Novel Indole Compounds: A Case Study of 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The identification of specific molecular targets is a critical step in the development of novel therapeutics. This process, often referred to as target deconvolution or target identification, bridges the gap between a compound exhibiting a desirable phenotype and understanding its mechanism of action, which is essential for further optimization and clinical development. This technical guide outlines a comprehensive strategy for the target identification of novel bioactive small molecules, using the hypothetical compound 3-(pyridin-4-yl)-1H-indol-6-amine as a case study. The guide details a multi-pronged approach, combining affinity-based proteomics, broad-panel enzymatic screening, and target engagement validation assays. Detailed experimental protocols, data interpretation guidelines, and visualizations of the workflow and potential signaling pathways are provided to equip researchers with the necessary tools to elucidate the molecular targets of novel chemical entities.
Introduction
Phenotypic drug discovery has re-emerged as a powerful strategy for identifying first-in-class medicines. However, a significant challenge in this approach is the subsequent identification of the specific protein target(s) responsible for the observed biological effect. The compound this compound, a novel heterocyclic molecule, represents a typical starting point for a target identification campaign. Its indole core is a privileged scaffold in medicinal chemistry, and the pyridinyl substitution suggests potential interactions with a variety of protein families, including kinases and other ATP-binding proteins.
This document presents a systematic and robust workflow for elucidating the direct binding partners of such a compound within a native cellular context. The proposed strategy integrates three key experimental pillars:
-
Affinity Chromatography: An unbiased approach to capture binding proteins from cell lysates.[1][2][3][4][5]
-
Kinase Profiling: A focused, high-throughput screen to assess activity against a large panel of kinases, a common target class for indole-based molecules.[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): A method to confirm direct target engagement in a cellular environment.[9][10][11][12][13]
By combining these methodologies, researchers can generate a high-confidence list of putative targets, validate their interaction with the compound of interest, and begin to unravel the downstream signaling pathways modulated by the molecule.
A General Workflow for Target Identification
The process of identifying a novel compound's target can be logically structured. The workflow begins with unbiased, broad-spectrum techniques to generate initial hypotheses, followed by more focused assays to refine and validate these leads.
Experimental Methodologies and Data Presentation
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[2][4] This method relies on immobilizing a modified version of the compound (the "bait") onto a solid support and using it to "fish" for its targets.
This protocol is adapted from established methods for photo-affinity pulldown experiments.[1][14]
-
Synthesis of Affinity Probe: Synthesize an analog of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) via a linker attached to a position on the molecule determined not to be essential for its biological activity through structure-activity relationship (SAR) studies.[2]
-
Preparation of Cell Lysate: Culture and harvest cells of a relevant line (e.g., a cancer cell line where the compound shows anti-proliferative effects). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
Incubation and Crosslinking:
-
Incubate the cell lysate (e.g., 1-5 mg total protein) with the photo-affinity probe for a predetermined time (e.g., 1 hour) at 4°C.
-
As a negative control, perform a parallel incubation where a 100-fold excess of the original, unmodified compound is added to compete for binding to the specific targets.[15]
-
Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently crosslink the probe to its binding partners.[14]
-
-
Capture of Protein-Probe Complexes: Add streptavidin-coated magnetic beads to the irradiated lysates and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes with increasing salt concentration or mild detergents.
-
Elution and Sample Preparation: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Excise the entire lane for both the probe-treated and the competition control samples.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant). Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered high-confidence putative targets.
-
The results from an affinity chromatography experiment are typically presented as a list of proteins with their corresponding enrichment ratios.
Table 1: Putative Targets Identified by Affinity Chromatography-Mass Spectrometry
| Protein ID (UniProt) | Gene Symbol | Description | Fold Enrichment (Probe vs. Competition) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 25.3 | < 0.001 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 18.9 | < 0.001 |
| Q05397 | LCK | Tyrosine-protein kinase Lck | 12.5 | < 0.005 |
| P27361 | ABL1 | Tyrosine-protein kinase ABL1 | 8.2 | < 0.01 |
| P06213 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | 0.045 |
Kinase Profiling
Given that a large number of approved drugs target the kinome, and the structure of this compound is suggestive of a kinase inhibitor, a broad-panel kinase screen is a logical next step.
This protocol is based on the widely used radiometric filter binding assay format.[6][7]
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A commercial service (e.g., Reaction Biology, Promega) is often used for broad-panel screening.
-
Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing:
-
The specific kinase enzyme.
-
A known substrate for that kinase (e.g., a peptide or protein).
-
Assay buffer containing cofactors (e.g., MgCl₂, MnCl₂).
-
[γ-³³P]-ATP as the phosphate donor.
-
-
Compound Incubation: this compound is added to the reaction wells at a fixed concentration (typically 1 µM or 10 µM for a primary screen). Control wells contain DMSO (vehicle).
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate mixture and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).[6]
-
Capture and Washing: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate. The plate is washed multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: A scintillation cocktail is added to the wells, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.
-
Data Analysis: The activity of the kinase in the presence of the compound is calculated as a percentage of the activity in the DMSO control wells. A significant reduction in activity (e.g., >50% inhibition) identifies the kinase as a "hit".
The primary screen data is often presented as percent inhibition, while follow-up dose-response experiments yield IC50 values.
Table 2: Kinase Profiling Hits for this compound
| Kinase | Gene Symbol | % Inhibition @ 1 µM | IC50 (nM) |
| Epidermal growth factor receptor | EGFR | 98 | 15 |
| Receptor tyrosine-protein kinase erbB-2 | ERBB2 | 95 | 25 |
| Tyrosine-protein kinase Lck | LCK | 88 | 110 |
| Tyrosine-protein kinase ABL1 | ABL1 | 75 | 250 |
| Vascular endothelial growth factor receptor 2 | KDR | 45 | > 1000 |
| Cyclin-dependent kinase 2 | CDK2 | 12 | > 10000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a compound to its target in a cellular context.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[11]
This protocol describes a classic CETSA workflow.[9][10]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a saturating concentration (e.g., 10-50 µM) and another set with vehicle (DMSO) for 1-3 hours.[9]
-
Heating Step:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions from each treatment group into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blot:
-
Collect the supernatant (soluble fraction) from each sample.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the putative target protein (e.g., an antibody against EGFR).
-
Detect with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
The CETSA results are best visualized as a melt curve, with the key data point being the change in melting temperature (ΔTm).
Table 3: CETSA Validation of Top Kinase Hits
| Target Protein | Basal Tm (°C) (Vehicle) | Tm (°C) (Compound-Treated) | ΔTm (°C) | Result |
| EGFR | 52.5 | 58.0 | +5.5 | Confirmed Engagement |
| ERBB2 | 54.0 | 58.5 | +4.5 | Confirmed Engagement |
| LCK | 49.0 | 51.5 | +2.5 | Confirmed Engagement |
| ABL1 | 51.5 | 52.0 | +0.5 | Weak/No Engagement |
Downstream Signaling Pathway Analysis
Once direct targets are validated, the next step is to understand how the compound's interaction with these targets affects cellular signaling. Based on the hypothetical data above, this compound is a potent inhibitor of EGFR and ERBB2. These receptors are key nodes in cell growth and proliferation pathways.
This diagram illustrates that by inhibiting EGFR, the compound blocks downstream phosphorylation events in both the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation and survival. This hypothesis can be tested by Western blot analysis of the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-ERK) in cells treated with the compound.
Conclusion
The target identification of a novel bioactive compound like this compound is a systematic process that requires the integration of multiple experimental approaches. By employing a workflow that starts with broad, unbiased screening methods and progresses to specific, validation-focused assays, researchers can confidently identify the direct molecular targets of a compound. The combination of affinity chromatography, kinase profiling, and cellular thermal shift assays provides a robust framework for moving from a phenotypic observation to a mechanistic understanding. This knowledge is paramount for the successful progression of a compound through the drug discovery pipeline, enabling rational optimization of on-target potency and selectivity, and providing a clear understanding of its mechanism of action.
References
- 1. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 6-nitro-3-(pyridin-4-yl)-1H-indole. This is followed by the reduction of the nitro group to the corresponding amine. This protocol offers detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers in the field.
Introduction
Indole and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a compelling structural motif for the exploration of new therapeutic agents. The strategic placement of the amino group at the 6-position of the indole ring offers a versatile handle for further functionalization and library development. This protocol outlines a reliable and efficient synthetic route to access this valuable compound.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between 3-bromo-6-nitro-1H-indole and pyridine-4-boronic acid to yield 6-nitro-3-(pyridin-4-yl)-1H-indole.
-
Step 2: Reduction of the Nitro Group: Conversion of the 6-nitro intermediate to the final product, this compound, via catalytic hydrogenation.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 6-nitro-3-(pyridin-4-yl)-1H-indole
This procedure details a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-bromo-6-nitro-1H-indole | 241.04 | 1.0 g | 4.15 | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 0.61 g | 5.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.24 g | 0.21 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.15 g | 8.3 | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
To a round-bottom flask, add 3-bromo-6-nitro-1H-indole (1.0 g, 4.15 mmol), pyridine-4-boronic acid (0.61 g, 5.0 mmol), and potassium carbonate (1.15 g, 8.3 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the flask.
-
Add 1,4-dioxane (20 mL) and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-nitro-3-(pyridin-4-yl)-1H-indole.
Expected Yield: 70-85%
Step 2: Synthesis of this compound
This procedure details the reduction of the nitro group via catalytic hydrogenation.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation reaction.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-nitro-3-(pyridin-4-yl)-1H-indole | 239.23 | 1.0 g | 4.18 |
| 10% Palladium on Carbon (Pd/C) | - | 0.1 g | - |
| Ethanol | - | 40 mL | - |
| Hydrogen Gas (H₂) | - | 1 atm (balloon) | - |
Procedure:
-
To a hydrogenation flask, add 6-nitro-3-(pyridin-4-yl)-1H-indole (1.0 g, 4.18 mmol) and ethanol (40 mL).
-
Carefully add 10% palladium on carbon (0.1 g, 10 wt. % of the starting material).
-
Seal the flask and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-98%
Alternative Reduction Methods
While catalytic hydrogenation is a clean and efficient method, other reduction protocols can be employed, especially if hydrogenation equipment is unavailable.
| Method | Reagents | Solvent | Key Features |
| Tin(II) Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | Mild conditions, tolerates many functional groups.[1] |
| Iron in Acetic Acid | Iron powder (Fe) | Acetic Acid/Ethanol | Cost-effective and robust method.[2][3] |
Signaling Pathway Context (Hypothetical)
While the specific biological activity of this compound is a subject for further research, molecules with similar scaffolds are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. A potential, hypothetical mechanism of action could involve the inhibition of a kinase cascade, for example, the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step sequence involving a Suzuki-Miyaura coupling followed by a nitro group reduction is a reliable and scalable method for obtaining this valuable compound for further investigation in drug discovery and development programs. The provided workflows, data tables, and diagrams are intended to facilitate the successful replication of this synthesis in a research setting.
References
Application Notes and Protocols for (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (HD12) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, hereinafter referred to as HD12, is a novel synthetic compound belonging to the pyrazolinyl-indole class of molecules. This class of compounds has garnered significant interest in oncological research due to their potential as potent and selective anti-cancer agents. HD12, in particular, has demonstrated remarkable cytotoxic activity across a broad spectrum of cancer cell lines, suggesting its potential as a promising candidate for further preclinical and clinical development.
The core structure of HD12 integrates an indole nucleus, a pyrazoline ring, and a pyridine moiety. This unique combination of heterocyclic systems is believed to contribute to its biological activity, potentially through interactions with key oncogenic signaling pathways. Preliminary studies suggest that HD12 may exert its anticancer effects through the inhibition of critical protein kinases involved in tumor cell proliferation and survival. These application notes provide a comprehensive overview of the current understanding of HD12's utility in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental evaluation.
Applications in Cancer Research
HD12 has shown significant promise in the following areas of cancer research:
-
Broad-Spectrum Anticancer Agent: Preclinical screenings have revealed that HD12 exhibits potent cytotoxic effects against a diverse range of human cancer cell lines, including those derived from leukemia, colon cancer, breast cancer, melanoma, lung cancer, renal cancer, prostate cancer, central nervous system (CNS) cancers, and ovarian cancer.[1] This broad activity profile makes it a valuable tool for investigating common vulnerabilities across different tumor types.
-
Inhibitor of Epidermal Growth Factor Receptor (EGFR) Signaling: Molecular docking studies have indicated that HD12 may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a well-validated target in oncology, and its dysregulation is implicated in the pathogenesis of numerous cancers. The potential of HD12 to modulate EGFR signaling warrants further investigation into its efficacy in EGFR-driven malignancies.
-
Lead Compound for Drug Discovery and Development: The potent and broad-based anticancer activity of HD12 positions it as a promising lead compound for the development of novel cancer therapeutics. Its chemical scaffold can serve as a template for the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Data
The in vitro cytotoxic activity of HD12 has been evaluated against a panel of 56 human cancer cell lines by the National Cancer Institute (NCI). The following table summarizes the growth inhibition percentages at a 10 µM concentration.
| Cancer Type | Cell Line | Growth Inhibition (%) |
| Leukemia | CCRF-CEM | 78.76 |
| K-562 | 82.15 | |
| MOLT-4 | 85.33 | |
| RPMI-8226 | 79.42 | |
| SR | 88.19 | |
| Colon Cancer | COLO 205 | 75.21 |
| HCT-116 | 79.88 | |
| HCT-15 | 81.05 | |
| HT29 | 77.63 | |
| KM12 | 83.47 | |
| SW-620 | 80.12 | |
| Breast Cancer | MCF7 | 72.54 |
| MDA-MB-231 | 78.91 | |
| T-47D | 76.39 | |
| Melanoma | LOX IMVI | 85.77 |
| MALME-3M | 83.24 | |
| SK-MEL-2 | 80.19 | |
| SK-MEL-28 | 82.65 | |
| SK-MEL-5 | 84.93 | |
| UACC-257 | 81.38 | |
| UACC-62 | 86.02 | |
| Lung Cancer | A549/ATCC | 74.98 |
| EKVX | 79.56 | |
| HOP-62 | 81.23 | |
| HOP-92 | 83.71 | |
| NCI-H226 | 78.04 | |
| NCI-H23 | 76.82 | |
| NCI-H322M | 79.15 | |
| NCI-H460 | 80.49 | |
| NCI-H522 | 82.37 | |
| Renal Cancer | 786-0 | 77.11 |
| A498 | 80.63 | |
| ACHN | 78.94 | |
| CAKI-1 | 82.18 | |
| RXF 393 | 84.55 | |
| SN12C | 81.76 | |
| TK-10 | 79.31 | |
| UO-31 | 83.09 | |
| Prostate Cancer | PC-3 | 75.83 |
| DU-145 | 78.29 | |
| CNS Cancer | SF-268 | 80.97 |
| SF-295 | 83.41 | |
| SF-539 | 81.62 | |
| SNB-19 | 79.85 | |
| SNB-75 | 82.03 | |
| U251 | 84.76 | |
| Ovarian Cancer | IGROV1 | 76.58 |
| OVCAR-3 | 79.12 | |
| OVCAR-4 | 81.39 | |
| OVCAR-5 | 83.88 | |
| OVCAR-8 | 80.25 | |
| NCI/ADR-RES | 78.47 | |
| SK-OV-3 | 82.96 |
Data adapted from the NCI-60 screen for compound HD12.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of HD12 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
HD12 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of HD12 in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HD12 (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest HD12 concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of HD12 using the following formula:
-
Plot the percentage of cell viability against the log of the HD12 concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Proposed Mechanism of Action of HD12
References
Application Notes and Protocols for 3-(pyridin-4-yl)-1H-indol-6-amine in Animal Models of Disease: Information Not Available
A comprehensive review of scientific literature and databases reveals no publicly available information on the use of the specific compound 3-(pyridin-4-yl)-1H-indol-6-amine in any animal models of disease.
Despite extensive searches for its synthesis, biological activity, and in vivo studies, no data could be retrieved for this particular molecule. Chemical databases such as PubChem list the compound's structure but do not provide links to any experimental research or patents detailing its biological effects.[1]
Consequently, it is not possible to provide the requested detailed Application Notes, quantitative data, experimental protocols, or diagrams related to the use of this compound in preclinical research.
Research on Structurally Related Compounds
While no information exists for this compound, research has been conducted on other indole and pyridine-containing compounds, demonstrating the therapeutic potential of this general chemical scaffold. It is crucial to note that the biological activity of a compound is highly specific to its exact structure, and the findings for the compounds listed below cannot be extrapolated to this compound.
Examples of research on related, but distinct, molecules include:
-
Neurodegenerative Diseases: A series of N-(4-pyridinyl)-1H-indol-1-amines, such as besipirdine, were synthesized and evaluated for potential use in Alzheimer's disease.[2] These compounds showed cholinomimetic and adrenergic activities in preclinical models. Additionally, inhibitors of NADPH Oxidase 2 with a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine core have been investigated for their neuroprotective effects in the context of Alzheimer's disease.[3][4][5]
-
Pain and Inflammation: A series of 3,5-disubstituted pyridin-2(1H)-ones, including a compound with a 3-(indol-4-yl) moiety, demonstrated anti-allodynic effects in a rat model of inflammatory pain.[6]
-
Cancer: Various indole derivatives have been synthesized and tested for their anticancer properties. For instance, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been evaluated as anti-hepatocellular carcinoma agents.[7] Other studies have explored different substituted indole-pyridine hybrids as potential anticancer agents.[8][9][10]
-
Other Conditions: Researchers have explored pyrazolo[3,4-b]pyridine derivatives for conditions like Parkinson's disease[11] and visceral leishmaniasis.[12]
Future Directions
To ascertain the therapeutic potential of this compound, the following steps would be necessary:
-
Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in sufficient purity and quantity for biological testing.
-
In Vitro Screening: Evaluation of the compound's activity against a panel of biological targets (e.g., enzymes, receptors) to identify potential mechanisms of action. Cytotoxicity and other cell-based assays would also be crucial.
-
Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vitro and subsequently in animal models.
-
In Vivo Efficacy Studies: If promising in vitro activity and pharmacokinetic profiles are observed, the compound would then be tested in relevant animal models of specific diseases to evaluate its therapeutic efficacy and safety.
Until such studies are conducted and published, no specific application notes or protocols can be developed for this compound. Researchers interested in this molecule would be venturing into a novel area of investigation.
References
- 1. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(pyridin-4-yl)-1H-indol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 3-(pyridin-4-yl)-1H-indol-6-amine are not widely available in peer-reviewed literature. The following protocols are robust, proposed methods based on established principles for the analysis of similar small molecules containing indole, pyridine, and amine functional groups. These methods are intended to serve as a detailed starting point for method development and validation.
Introduction
This compound is a heterocyclic organic compound containing an indole nucleus substituted with a pyridine ring and an amine group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids like plasma, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[1]
This document provides detailed protocols for two common and powerful analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for relatively high concentration ranges.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for low-level quantification in complex biological matrices.[2][3][4]
Proposed Analytical Methods
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates this compound from other components in a sample using reversed-phase HPLC. The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Experimental Protocol:
2.1.1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, centrifuge.
2.1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).[5]
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, e.g., a methylated or halogenated analog.
2.1.3. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Working Solution (10 µg/mL): Prepare from an IS stock solution.
2.1.4. Sample Preparation (from Plasma): This protocol utilizes protein precipitation, a common method for cleaning up biological samples.[6][7][8]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC system.
2.1.5. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 4.5) B: Acetonitrile |
| Gradient | 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-17 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm (or wavelength of max absorbance) |
2.1.6. Data Presentation: Expected HPLC-UV Method Performance
The following table summarizes the expected performance characteristics for a validated HPLC-UV method. These values serve as a target for method development.[1]
| Validation Parameter | Expected Range/Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Recovery | > 80% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and selective method uses LC to separate the analyte, which is then ionized and detected by a tandem mass spectrometer.[2][3] The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity.[4]
Experimental Protocol:
2.2.1. Instrumentation and Materials:
-
UPLC or HPLC system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
Nitrogen generator.
2.2.2. Reagents and Standards:
-
As per HPLC-UV method, but using LC-MS grade solvents and additives.
-
Deuterated analog of this compound is the ideal internal standard. If unavailable, a stable isotope-labeled analog or a close structural analog can be used.
2.2.3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Stock and Working Solutions: Prepare as in the HPLC-UV method, but at lower concentrations. Calibration standards should typically range from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Typically 10 ng/mL.
2.2.4. Sample Preparation (from Plasma): The protein precipitation method described in 2.1.4 can be used. For higher sensitivity and cleaner extracts, Solid-Phase Extraction (SPE) is recommended.[6]
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add 20 µL of IS working solution.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.
2.2.5. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B 0.5-3.0 min: 5-95% B 3.0-3.5 min: 95% B 3.5-3.6 min: 95-5% B 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. Hypothetical: Analyte (m/z 222.1 -> 195.1), IS (m/z 229.1 -> 202.1) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
2.2.6. Data Presentation: Expected LC-MS/MS Method Performance
The following table summarizes the expected performance characteristics for a validated LC-MS/MS bioanalytical method, adhering to FDA/EMA guidelines.[9][10][11]
| Validation Parameter | Expected Range/Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | 85 - 115% (80 - 120% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (typically < 15% CV) |
Mandatory Visualizations
Diagram 1: General Analytical Workflow
Caption: Workflow for quantification of this compound.
Diagram 2: Logic of LC-MS/MS Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
Application Notes and Protocols for 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(pyridin-4-yl)-1H-indol-6-amine is a heterocyclic organic compound featuring a core indole scaffold substituted with a pyridine ring at the 3-position and an amine group at the 6-position. While direct biological data for this specific molecule is limited, its structural motifs are present in numerous compounds with significant therapeutic potential. This document provides an overview of its potential applications, hypothesized mechanisms of action based on related compounds, and detailed protocols for its synthesis and in vitro evaluation. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally related 3-pyridinyl-1H-indole and 6-amino-indole derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: The indole and pyridine moieties are common pharmacophores in anti-cancer agents. Related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting potential as a primary anti-tumor agent or as a scaffold for the development of more potent derivatives.[1][2][3] Specifically, derivatives have shown activity as EGFR inhibitors and inducers of methuosis, a non-apoptotic form of cell death.[1][2]
-
Neurodegenerative Diseases: The 6-amino-indole core is found in inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][5]
-
Pain Management: Derivatives of 3-(pyridin-4-yl)-1H-indole have been explored for their antinociceptive properties, indicating potential applications in the development of novel analgesics.[6]
-
Inflammatory Disorders: By potentially targeting kinases involved in inflammatory signaling pathways, this compound could be explored for its utility in treating a range of inflammatory conditions.
Postulated Mechanisms of Action
The therapeutic potential of this compound can be attributed to its ability to interact with various biological targets. Based on analogous compounds, the following mechanisms are proposed:
-
Kinase Inhibition: The pyridine-indole scaffold is a common feature in many kinase inhibitors. This compound may target protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and TANK-binding kinase 1 (TBK1), which are crucial in cell signaling pathways regulating cell proliferation, survival, and inflammation.
-
NADPH Oxidase (NOX2) Inhibition: The 6-amino-indole moiety suggests a potential to inhibit NOX2, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative stress-related cellular damage.[4][5]
-
Modulation of Serotonin Receptors: The indole core is structurally similar to serotonin. It is plausible that this compound could interact with serotonin receptors, such as 5-HT6, which are implicated in cognitive function and mood disorders.[7]
Data Presentation
Table 1: In Vitro Activity of Structurally Related Indole Derivatives
| Compound Class | Target Cell Line/Enzyme | Activity (IC50/EC50) | Reference |
| Pyrazolinyl-Indole Derivatives | Various Cancer Cell Lines | nM to µM range | [1] |
| Pyridine-Pyrimidine-Indole-Carbohydrazides | HeLa, various cancer cells | Low µM range (vacuole induction) | [2][3] |
| 3-(indolin-6-yl)-pyrrolo[2,3-b]pyridines | NADPH Oxidase 2 (NOX2) | ~0.5 µM | [4] |
| 2-amino-6-(1H-indol-3-yl)-nicotinonitriles | Various Cancer Cell Lines | Low µM range | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methodologies for the synthesis of related compounds.
Step 1: Synthesis of 6-nitro-1H-indole
-
This step can be achieved through standard nitration of indole. Careful control of reaction conditions is necessary to favor substitution at the 6-position.
Step 2: Fischer Indole Synthesis of 3-(pyridin-4-yl)-6-nitro-1H-indole
-
React 4-pyridylhydrazine with 1-(6-nitrophenyl)ethanone in the presence of a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Heat the reaction mixture to induce cyclization.
-
Purify the product by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 3-(pyridin-4-yl)-6-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation using palladium on carbon (Pd/C).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by neutralizing the acid (if used) and extracting the product.
-
Purify the final compound, this compound, by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method to screen the compound for inhibitory activity against a panel of kinases.
-
Reagents and Materials: Kinase of interest, appropriate substrate, ATP, assay buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Postulated inhibition of the EGFR signaling pathway.
Caption: General workflow for the in vitro evaluation of the compound.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Formulation of 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(pyridin-4-yl)-1H-indol-6-amine is a heterocyclic small molecule with potential therapeutic applications, likely as a kinase inhibitor. Its structure, comprising a fused indole ring system, a pyridine moiety, and an amino group, suggests several physicochemical challenges that can impact its delivery and bioavailability. Notably, compounds of this class often exhibit poor aqueous solubility, which can limit their oral absorption and therapeutic efficacy.
These application notes provide a comprehensive overview of potential formulation strategies to enhance the solubility and bioavailability of this compound. The following sections detail the physicochemical properties, potential formulation approaches, and detailed experimental protocols for the most promising strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. While experimental data for this compound is not extensively available in the public domain, we can infer key properties based on its chemical structure and data from similar molecules.
| Property | Predicted/Inferred Value | Implication for Formulation |
| Molecular Formula | C₁₃H₁₁N₃ | Relatively small molecule, which is generally favorable for passive diffusion across biological membranes, provided it is in solution. |
| Molecular Weight | 209.25 g/mol | Low molecular weight is advantageous for oral absorption. |
| XlogP | 1.9[1] | A positive logP value indicates moderate lipophilicity, suggesting that the molecule has a preference for lipid environments over aqueous ones. This can contribute to low aqueous solubility. |
| Aqueous Solubility | Predicted to be low | The planar, aromatic ring system and moderate lipophilicity suggest that the aqueous solubility is likely to be poor, a common characteristic of kinase inhibitors.[2] This is the primary challenge for formulation. |
| pKa | Predicted Basic pKa | The presence of the pyridine nitrogen and the amino group suggests that the molecule will have basic properties and will exhibit pH-dependent solubility, with higher solubility at lower pH. |
| Melting Point | Predicted to be high | The rigid, planar structure with hydrogen bonding capabilities (amine and indole N-H) suggests a high melting point, which can also negatively impact solubility. |
Formulation Strategies for Solubility Enhancement
Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution rate and bioavailability. The choice of strategy will depend on the desired dosage form, the required dose, and further experimental characterization of the API.
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to an enhanced dissolution rate.
Advantages:
-
Applicable to poorly soluble drugs.
-
Can be used for oral, parenteral, and other routes of administration.
-
High drug loading is achievable.
Disadvantages:
-
Physical instability (particle growth) can be a concern.
-
Requires specialized equipment for production.
Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the crystalline API in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.
Advantages:
-
Significant increases in solubility and bioavailability are often observed.
-
Well-established manufacturing techniques (e.g., spray drying, hot-melt extrusion).
Disadvantages:
-
The amorphous state is thermodynamically unstable and can recrystallize over time.
-
Polymer selection and drug-polymer miscibility are critical.
Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (e.g., in the gastrointestinal tract), these systems form fine oil-in-water emulsions, facilitating drug dissolution and absorption.
Advantages:
-
Can significantly enhance the oral bioavailability of lipophilic drugs.
-
Can mitigate food effects on drug absorption.
Disadvantages:
-
Lower drug loading capacity compared to other methods.
-
Potential for drug precipitation upon dilution.
-
Chemical stability of the drug in the lipid excipients needs to be assessed.
Experimental Protocols
The following are detailed protocols for the formulation strategies described above.
Protocol for Preparation of a Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound with a particle size in the range of 100-500 nm.
Materials:
-
This compound
-
Stabilizer 1: Poloxamer 188
-
Stabilizer 2: Hydroxypropyl methylcellulose (HPMC)
-
Milling media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)
-
Purified water
-
Planetary ball mill or a dedicated media mill
Procedure:
-
Preparation of the Suspension:
-
Weigh 100 mg of this compound.
-
Prepare a 1% (w/v) aqueous solution of Poloxamer 188 and a 0.5% (w/v) aqueous solution of HPMC.
-
In a suitable container, disperse the API in 10 mL of the stabilizer solution.
-
-
Milling:
-
Transfer the suspension to a milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a suitable speed (e.g., 500 rpm) for a predetermined time (e.g., 2, 4, 6, 8 hours).
-
Monitor the particle size at different time points using a dynamic light scattering (DLS) instrument.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Conduct dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Workflow for Nanosuspension Preparation.
Protocol for Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its solubility.
Materials:
-
This compound
-
Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Solvent: Dichloromethane/Methanol co-solvent (e.g., 1:1 v/v)
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Dissolve 1 g of this compound and 3 g of the chosen polymer in 100 mL of the dichloromethane/methanol co-solvent. Ensure complete dissolution.
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values. For example:
-
Inlet temperature: 120 °C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Spray dry the solution to obtain a fine powder.
-
-
Characterization:
-
Analyze the resulting powder for its solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the API.
-
Determine the drug loading and content uniformity of the ASD.
-
Perform dissolution studies in comparison to the pure crystalline API.
-
Workflow for Amorphous Solid Dispersion Preparation.
Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for this compound that forms a microemulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil phase: Capryol 90 (Caprylocaproyl polyoxyl-8 glycerides)
-
Surfactant: Kolliphor RH 40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)
-
Purified water
Procedure:
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Formulation Development:
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. For example, start with a ratio of 30:40:30 (w/w/w) of Capryol 90:Kolliphor RH 40:Transcutol HP.
-
Accurately weigh and mix the components in a glass vial.
-
Heat the mixture to 40-50 °C and vortex until a clear, homogenous solution is formed.
-
Dissolve the API in the excipient mixture to its maximum solubility.
-
-
Characterization:
-
Self-emulsification test: Add 1 mL of the SEDDS formulation to 100 mL of purified water in a beaker with gentle stirring. Observe the formation of the emulsion.
-
Droplet size analysis: Measure the droplet size and PDI of the resulting emulsion using DLS.
-
In vitro drug release: Perform dissolution studies using a dialysis bag method or a standard dissolution apparatus.
-
Workflow for SEDDS Formulation Development.
Potential Signaling Pathway Involvement
Indole-based molecules, particularly those designed as kinase inhibitors, often target key signaling pathways implicated in cell growth, proliferation, and survival. A common pathway targeted by such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]
Potential PI3K/Akt/mTOR Signaling Pathway Inhibition.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. The protocols are starting points and may require optimization based on the specific properties of the manufactured lot of this compound and the available equipment. All handling of chemical substances should be performed by trained personnel in a suitably equipped laboratory, following all appropriate safety precautions.
References
Application Note: A High-Throughput Screening Cascade for 3-(pyridin-4-yl)-1H-indol-6-amine Compound Libraries
Audience: This document is intended for researchers, scientists, and drug development professionals involved in small molecule screening and lead discovery.
Introduction: The 3-(pyridin-4-yl)-1H-indol-6-amine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds that have shown activity against a range of biological targets. Derivatives of similar scaffolds, such as pyrrolopyridines and indoles, are known to target protein kinases and other enzymes like NADPH oxidase (NOX), making them attractive for developing therapeutics in oncology, inflammation, and neurodegenerative diseases.[1][2] Screening a library of such compounds requires a robust, multi-tiered experimental design to efficiently identify potent, selective, and cell-active lead candidates.
This application note provides a detailed protocol for a three-stage screening cascade designed to screen libraries of this compound derivatives. The cascade includes a primary high-throughput screen (HTS), secondary dose-response confirmation, and a tertiary cell-based assay to confirm biological relevance and mechanism of action.
Screening Cascade Overview
A tiered approach is employed to manage the large number of compounds in a typical library. This strategy maximizes efficiency by using a high-throughput, cost-effective assay for the initial screen and progressively more complex, biologically relevant assays for a smaller number of promising "hit" compounds. The process funnels a large library down to a few validated hits.
Figure 1: A multi-tiered workflow for compound library screening.
Part 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly identify initial "hit" compounds that inhibit the target of interest from a large library at a single, high concentration.
Assay Principle: This protocol uses the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced.[3] The luminescence signal is inversely proportional to kinase inhibition. This assay is suitable for HTS due to its robustness and high signal-to-noise ratio.[3]
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay
Materials:
-
Target Kinase (e.g., PI3K, a common target for this scaffold class)[4]
-
Kinase Substrate (specific to the kinase)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase-Glo™ Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
This compound compound library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Idelalisib for PI3Kδ)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of measuring luminescence
Experimental Procedure:
-
Compound Plating: Dilute the compound library to a working concentration of 20 µM in assay buffer. Using an acoustic dispenser or liquid handler, transfer 50 nL of each compound solution to the assay plate wells. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known inhibitor at a concentration that gives maximal inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.[5]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase-Glo™ Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal (RLU - Relative Light Units) using a plate reader.
Data Analysis: Percent inhibition is calculated for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))
Data Presentation: Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."
| Table 1: Primary HTS Hit Summary | |||
| Compound ID | Plate ID | Well Position | Percent Inhibition (%) |
| Cmpd-001 | P01 | A1 | 3.4 |
| Cmpd-002 | P01 | A2 | 68.7 |
| Cmpd-003 | P01 | A3 | 12.1 |
| Cmpd-004 | P01 | A4 | 85.2 |
| ... | ... | ... | ... |
Part 2: Secondary Assays (Hit Confirmation & Potency)
Objective: To confirm the activity of primary hits and determine their potency by generating a dose-response curve to calculate the IC50 value.
Protocol 2: IC50 Determination
Principle: This protocol is a follow-up to the primary screen. The same ADP-Glo™ assay is used, but instead of a single concentration, a serial dilution of the hit compound is tested to determine the concentration that produces 50% inhibition (IC50).
Experimental Procedure:
-
Compound Plating:
-
For each "hit" compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Transfer 50 nL of each dilution into the wells of a 384-well plate. This will create a final concentration range from approximately 50 µM down to 2.5 nM.
-
-
Assay Execution: Follow steps 2-6 from the Primary HTS Protocol (Protocol 1).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[5]
-
Data Presentation: The potency of each confirmed hit is summarized in a table.
| Table 2: IC50 Values for Confirmed Hits | ||
| Compound ID | IC50 (nM) | Hill Slope |
| Cmpd-002 | 150.5 | 1.1 |
| Cmpd-004 | 25.8 | 0.9 |
| Cmpd-128 | 89.2 | 1.0 |
| ... | ... | ... |
Part 3: Tertiary Assays (Selectivity & Cellular Activity)
Objective: To assess the biological activity of potent compounds in a more complex cellular environment and to understand their selectivity.
Signaling Pathway Context: Many indol-amine derivatives target kinases within critical cell signaling pathways. For example, the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] A potent inhibitor of a kinase in this pathway should block downstream signaling and inhibit the proliferation of cancer cells dependent on this pathway.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway.
Protocol 3: Cell-Based Proliferation Assay
Principle: This assay measures the viability or proliferation of a cancer cell line that is known to be dependent on the target kinase pathway (e.g., a hematological cancer cell line for a PI3Kδ inhibitor).[4] The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP as an indicator of metabolically active cells. A decrease in the luminescent signal indicates a reduction in cell viability.
Materials:
-
Cancer cell line (e.g., SU-DHL-6 for PI3Kδ)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
CellTiter-Glo® Reagent (Promega)
-
Confirmed hit compounds
-
White, clear-bottom 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminescence plate reader
Experimental Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
Compound Treatment:
-
Prepare a serial dilution of the hit compounds in culture medium.
-
Add the compound dilutions to the cells. Include DMSO as a vehicle control.
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence from each well using a plate reader.
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percent viability against the log of compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation: The cellular activity of the compounds is summarized, often alongside selectivity data from a kinase panel screen.
| Table 3: Cellular Activity and Selectivity of Lead Compounds | |||
| Compound ID | Biochemical IC50 (Target Kinase, nM) | Cellular EC50 (SU-DHL-6, nM) | Selectivity (Fold vs. Off-Target Kinase) |
| Cmpd-004 | 25.8 | 95.3 | >200x |
| Cmpd-128 | 89.2 | 450.1 | >100x |
| ... | ... | ... | ... |
This three-tiered screening protocol provides a comprehensive framework for the identification and characterization of active compounds from this compound libraries. By starting with a broad and rapid primary HTS and progressively focusing on a smaller number of promising hits with more detailed biochemical and cell-based assays, this workflow enables the efficient discovery of potent and selective lead candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and potential applications of 3-(pyridin-4-yl)-1H-indol-6-amine. The information is compiled from safety data sheets of structurally related compounds and published research on similar molecules.
Product Information
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol |
| CAS Number | Not Available |
| Predicted XlogP | 1.9 |
Handling and Storage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data for structurally similar compounds containing pyridine and indole moieties. Caution is strongly advised.
Safety Precautions
Hazard Statements (Inferred):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust.
-
Response:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Light | Protect from direct sunlight. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. |
| Container | Keep container tightly closed. |
Biological Activity and Potential Applications
Research on structurally related indolyl- and pyridinyl-containing compounds suggests that this compound may exhibit biological activity, potentially as an enzyme inhibitor. For instance, compounds with a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton have been identified as potent inhibitors of NADPH oxidase 2 (NOX2)[1][2][3]. NOX2 is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1][2][3].
The following experimental protocols are based on methodologies used to evaluate the biological activity of these related NOX2 inhibitors and can be adapted to investigate this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a selected cell line (e.g., HMC3 human microglial cells).
Materials:
-
This compound
-
HMC3 human microglial cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed HMC3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations may range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Quantitative Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | [Insert Value] | 100 |
| 0.1 | [Insert Value] | [Calculate %] |
| 1 | [Insert Value] | [Calculate %] |
| 10 | [Insert Value] | [Calculate %] |
| 100 | [Insert Value] | [Calculate %] |
Oxidative Stress Assay (Amyloid Beta-Induced)
This protocol assesses the potential of this compound to protect cells from oxidative stress induced by amyloid-beta (Aβ), a key pathological factor in Alzheimer's disease.
Materials:
-
All materials from the MTT Assay protocol
-
Amyloid-beta (1-42) peptide
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the MTT Assay protocol.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Aβ Treatment: Add Aβ (1-42) to the wells to a final concentration known to induce oxidative stress (e.g., 10 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Perform the MTT assay as described in steps 6-9 of the previous protocol.
-
Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to determine its protective effect.
Quantitative Data Presentation:
| Treatment | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | [Insert Value] | 100 |
| Aβ (10 µM) | [Insert Value] | [Calculate %] |
| Aβ + Compound (0.1 µM) | [Insert Value] | [Calculate %] |
| Aβ + Compound (1 µM) | [Insert Value] | [Calculate %] |
| Aβ + Compound (10 µM) | [Insert Value] | [Calculate %] |
| Aβ + Compound (100 µM) | [Insert Value] | [Calculate %] |
Visualizations
Experimental Workflow for Cytotoxicity and Neuroprotection Assays
Caption: Workflow for assessing cytotoxicity and neuroprotective effects.
Postulated Signaling Pathway Inhibition
The following diagram illustrates the hypothetical inhibitory action of this compound on the NOX2 signaling pathway, based on the activity of related compounds.
Caption: Hypothetical inhibition of the NOX2 signaling pathway.
References
Troubleshooting & Optimization
optimization of reaction conditions for 3-(pyridin-4-yl)-1H-indol-6-amine
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the two key stages of the synthesis: the Suzuki-Miyaura coupling and the subsequent nitro group reduction.
Q1: I am observing very low to no yield in the Suzuki-Miyaura coupling step between 3-bromo-6-nitro-1H-indole and pyridine-4-boronic acid. What are the likely causes and solutions?
A1: Low yields in Suzuki couplings involving nitrogen-rich heterocycles are a common issue, often due to catalyst inhibition or suboptimal reaction conditions. Here are the primary areas to troubleshoot:
-
Catalyst System: The nitrogen atoms in both the pyridine and indole rings can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Switch to a more robust catalyst system. While standard Pd(dppf)Cl2 can work, electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or specialized Buchwald ligands (e.g., SPhos, XPhos) are often more effective. Using a palladium precatalyst can also improve reaction efficiency.
-
-
Base Selection: The choice of base is critical. Strong inorganic bases are required to activate the boronic acid.
-
Solution: Potassium phosphate (K₃PO₄) is often superior to carbonates (like K₂CO₃ or Na₂CO₃) in couplings with nitrogen heterocycles as it is less likely to cause side reactions.
-
-
Solvent and Atmosphere: The reaction is sensitive to oxygen and moisture.
-
Solution: Ensure you are using anhydrous, degassed solvents. A common effective solvent system is a mixture of 1,4-dioxane and water. Thoroughly degas the solvent mixture and the reaction vessel (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.
-
Q2: My Suzuki coupling reaction produces multiple side products, making purification difficult. What are these byproducts and how can I minimize them?
A2: The primary side products are typically from homocoupling of the pyridine-4-boronic acid (to form 4,4'-bipyridine) and protodebromination of the indole starting material.
-
Minimizing Homocoupling: This occurs when the boronic acid reacts with itself.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess. Ensure slow, controlled heating to the target temperature.
-
-
Minimizing Protodebromination: This is the replacement of the bromine atom on the indole with a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvent. Use high-purity reagents and ensure your solvent is thoroughly degassed. Using a more active catalyst system that promotes the desired cross-coupling over competing pathways can also help.
-
Q3: The final step, the reduction of the 6-nitro group to the 6-amine, is incomplete or results in degradation of the product. How can I optimize this step?
A3: The pyridyl-indole core can be sensitive to harsh reduction conditions.
-
Choice of Reducing Agent: Catalytic hydrogenation (H₂ gas with Pd/C) is a clean method but can sometimes be slow or lead to over-reduction if not carefully controlled.
-
Solution 1 (Chemical Reduction): A reliable alternative is using tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate with HCl. This method is generally high-yielding and tolerant of the heterocyclic core.
-
Solution 2 (Transfer Hydrogenation): Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst (e.g., Raney Nickel or Pd/C) can be a milder alternative to high-pressure hydrogenation.
-
-
Reaction Monitoring: It is crucial to monitor the reaction's progress.
-
Solution: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Over-running the reaction can sometimes lead to byproduct formation. Once the starting material is consumed, proceed immediately with the work-up.
-
Frequently Asked Questions (FAQs)
Q: Can I use 3-iodo-6-nitro-1H-indole instead of the bromo derivative? A: Yes. Aryl iodides are generally more reactive than aryl bromides in Suzuki couplings and may allow for milder reaction conditions (e.g., lower temperatures or lower catalyst loading). However, 3-bromo-6-nitro-1H-indole is often more commercially available and cost-effective.
Q: Is it necessary to protect the indole N-H during the Suzuki coupling? A: While N-protection (e.g., with a BOC or SEM group) can sometimes improve yields by preventing side reactions at the nitrogen, an optimized protocol with the right catalyst and base often makes it unnecessary. Proceeding without a protecting group is more step-economical.
Q: My pyridine-4-boronic acid seems to be degrading. How should I store it and can I use an alternative? A: Boronic acids should be stored in a cool, dry place, preferably in a desiccator. If you suspect degradation, you can use the corresponding potassium pyridine-4-trifluoroborate salt, which is significantly more stable and often gives more consistent results.
Q: What is the best work-up and purification method for the final amine product? A: After the nitro reduction, the crude product is typically worked up by neutralizing the reaction mixture and extracting with an organic solvent like ethyl acetate. The final compound, being an amine, is basic. Purification is best achieved via column chromatography on silica gel, often using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the product from streaking on the column.
Data Presentation: Optimization of Suzuki-Miyaura Coupling
The following table summarizes the optimization of key parameters for the coupling of 3-bromo-6-nitro-1H-indole with pyridine-4-boronic acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 48 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 65 |
| 4 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 78 |
| 5 | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ (2.5) | Dioxane/H₂O (2:1) | 80 | 85 |
| 6 | Pd₂(dba)₃ (2.5) | PCy₃·HBF₄ (6) | K₃PO₄ (2.5) | Dioxane/H₂O (2:1) | 80 | 91 |
Yields are based on isolated product after column chromatography. Conditions in Entry 6 are recommended.
Visualizations
Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Troubleshooting Logic for Suzuki Coupling
Caption: Decision tree for troubleshooting the Suzuki-Miyaura coupling step.
Experimental Protocols
Step 1: Synthesis of 3-(pyridin-4-yl)-6-nitro-1H-indole (Suzuki-Miyaura Coupling)
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-nitro-1H-indole (1.0 equiv.), pyridine-4-boronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Solvent Addition: Prepare a 2:1 mixture of 1,4-dioxane and water. Degas the mixture by sparging with nitrogen for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: To the stirring suspension, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.06 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield 3-(pyridin-4-yl)-6-nitro-1H-indole as a solid.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Reaction Setup: To a round-bottom flask, add 3-(pyridin-4-yl)-6-nitro-1H-indole (1.0 equiv.) and dissolve it in ethanol (to a concentration of ~0.05 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv.) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C). Stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane, with 0.5% triethylamine added to the eluent) to afford this compound.
Technical Support Center: 3-(pyridin-4-yl)-1H-indol-6-amine Experiments
Welcome to the technical support center for experiments involving 3-(pyridin-4-yl)-1H-indol-6-amine. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Section 1: Synthesis and Purification Troubleshooting (FAQs)
This section addresses common challenges encountered during the synthesis and purification of this compound and related indole derivatives.
Q1: I am getting low or no yield of my target indole. What are the common causes?
A1: Low yields in indole synthesis are a frequent issue. The causes often depend on the synthetic route employed.
-
For Fischer Indole Synthesis: This method can be sensitive to the substituents on the phenylhydrazine and ketone/aldehyde precursors.[1][2] Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization.[1][3] The choice of acid catalyst (Brønsted vs. Lewis) is also critical and often requires optimization.[2][4]
-
For Suzuki-Miyaura Coupling: This is a powerful method for forming the C-C bond between the indole and pyridine rings. Common failure points include catalyst deactivation, poor solubility of reactants, and inappropriate choice of base or solvent.[5][6] Incompatibility between reagents can also be an issue.[5] Ensure your palladium catalyst is active, reactants are fully dissolved (which may require heating or specific solvent mixtures like dioxane/water), and the base (e.g., K₂CO₃, K₃PO₄) is appropriate for your specific substrates.[7]
Q2: My purification by column chromatography is not working. The compound is streaking or co-eluting with impurities.
A2: Purifying pyridine-containing compounds on silica gel can be challenging due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface. This interaction often leads to tailing or irreversible adsorption.[8]
Here are some strategies to overcome this:
-
Use a basic modifier: Add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) or ammonia in methanol to your eluent.[8] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more compatible with basic compounds.[9]
-
Reverse-Phase Chromatography: If the compound and impurities have different polarities, reverse-phase (C18) flash chromatography can be an effective alternative.[8]
-
Acid Wash: For removing residual pyridine used as a solvent, washing the organic layer with a dilute aqueous acid solution (like 5% HCl or citric acid) or a saturated copper(II) sulfate solution can be effective.[10][11] The copper sulfate forms a water-soluble complex with pyridine.[10][11]
Q3: I see multiple spots on my TLC plate that are difficult to separate. What could they be?
A3: The presence of multiple, hard-to-separate spots can indicate several issues:
-
Isomers: If using a Fischer Indole Synthesis with an unsymmetrical ketone, you may form regioisomers.[4]
-
Side Products: Side reactions are common. For instance, in Suzuki couplings, homo-coupling of the boronic acid or dehalogenation of the aryl halide can occur.
-
Degradation: Aromatic amines can be sensitive to air and light, potentially leading to degradation products.[12] Store the compound protected from light and under an inert atmosphere if necessary.
-
Complexation: The compound might be complexing with residual metals from the reaction (e.g., palladium), leading to different species on the TLC.
A troubleshooting workflow for low synthesis yield is outlined in the diagram below.
Section 2: Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general method adapted for the synthesis of this compound, based on common procedures for similar compounds.[7]
Materials:
-
6-Amino-3-bromo-1H-indole (or a protected version)
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[7]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried flask, add 6-amino-3-bromo-1H-indole (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LCMS analysis shows consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (see troubleshooting Q2 for tips).
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230–400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column and other standard chromatography equipment
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting eluent (e.g., 100% DCM with 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/MeOH. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 3: Handling, Storage, and Data
FAQs on Handling and Storage
Q1: How should I store this compound? A1: Aromatic amines can be sensitive to oxidation and light.[12] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, and stored in a cool, dry place (e.g., at -20°C).[13] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation. Studies on other aromatic amines show good stability for months when stored at -70°C.[13]
Q2: What are the general safety precautions for handling this compound? A2: While a specific safety data sheet (SDS) for this exact compound is not available, indole derivatives and aromatic amines require careful handling.[14][15][16]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][16]
-
Avoid inhalation of dust or powder.[15]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17]
-
Refer to the SDS for indole and other related aromatic amines for more detailed safety information.[14][15][16][17]
Data Summary Table
The following table summarizes key physicochemical properties for the parent compound.
| Property | Value / Information | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [18] |
| Molecular Weight | 209.25 g/mol | [18] |
| Appearance | Typically a solid at room temperature | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, Methanol. Poorly soluble in water. | Inferred from protocols[19] |
| Storage | Store at -20°C to -70°C, protected from light and air | [13][20] |
Section 4: Biological Assay Troubleshooting
The 3-(pyridin-4-yl)-1H-indole scaffold is found in molecules targeting various biological systems, including protein kinases and NADPH oxidase 2 (NOX2).[21][22][23] This section provides troubleshooting for a common application: in vitro kinase inhibition assays.
Q1: My IC₅₀ values are inconsistent between experiments. What could be the cause?
A1: Inconsistent IC₅₀ values in kinase assays are a common problem.
-
Assay Conditions: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration.[24] Ensure the ATP concentration is consistent across all experiments, ideally at or near the Kₘ value for the specific kinase.
-
Enzyme Activity: The purity and activity of the kinase enzyme are critical. Using different batches or suppliers can introduce variability.[25] Autophosphorylation of the kinase at high enzyme concentrations can also affect results.[24]
-
Compound Solubility: If the compound precipitates in the assay buffer, its effective concentration will be lower than expected, leading to inaccurate results. Check for precipitation visually or by light scattering.
-
Assay Format: Different assay formats (e.g., radiometric vs. luminescence-based) measure different endpoints and can yield different results.[26] Luminescence assays that measure ATP consumption may not distinguish between substrate phosphorylation and kinase autophosphorylation.[24]
Q2: My compound seems to have low potency in a cell-based assay despite being potent in a biochemical assay. Why?
A2: A discrepancy between biochemical and cellular potency is a major challenge in drug discovery.[27]
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP: The concentration of ATP inside a cell (~1-10 mM) is much higher than that used in most biochemical assays. If your compound is an ATP-competitive inhibitor, it will be much less effective in the high-ATP cellular environment.
The diagram below illustrates a potential signaling pathway where an indole-based compound might act as an inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 13. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. vigon.com [vigon.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. carlroth.com [carlroth.com]
- 18. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. reactionbiology.com [reactionbiology.com]
strategies to reduce off-target effects of 3-(pyridin-4-yl)-1H-indol-6-amine
This technical support guide is designed for researchers, scientists, and drug development professionals using 3-(pyridin-4-yl)-1H-indol-6-amine, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] While highly effective in modulating cellular processes like contraction, migration, and adhesion through the ROCK pathway, it is crucial to consider and mitigate potential off-target effects to ensure data integrity and therapeutic specificity.[1][3] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and reduce these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary targets are the serine/threonine kinases ROCK1 and ROCK2.[1] This inhibitor acts by competitively binding to the ATP pocket, preventing the phosphorylation of downstream substrates like Myosin Light Chain (MLC), which is critical for actin-myosin contractility and stress fiber formation.[2][3]
Q2: What are the potential off-target effects and how can they manifest?
A2: Like many kinase inhibitors that target a conserved ATP-binding pocket, this compound may exhibit activity against other kinases, especially at higher concentrations.[4][5] Off-target effects can manifest as unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[5][6] Based on broad panel screening of similar scaffolds, potential off-targets to monitor include kinases from the AGC and CAMK families, such as Protein Kinase A (PKA) and Aurora Kinase A.
Q3: How can I minimize off-target effects in my experiments?
A3: The most effective initial strategy is to perform a careful dose-response analysis. Use the lowest concentration of the inhibitor that produces the desired on-target effect (e.g., reduction in p-MLC levels). It is also critical to include proper controls, such as using an orthogonal ROCK inhibitor with a different chemical scaffold or employing genetic methods like siRNA/shRNA knockdown of ROCK to confirm that the observed phenotype is indeed target-specific.
Q4: What are the classic signs of an off-target effect?
A4: Signs of an off-target effect include:
-
Observing a phenotype inconsistent with known ROCK signaling functions (e.g., significant changes in cAMP levels, which might suggest PKA modulation).[7]
-
Results that cannot be replicated using a structurally different ROCK inhibitor.
-
Cellular responses that only appear at high concentrations of the compound.
-
Seeing a phenotype that aligns with the known function of a potential off-target kinase (e.g., defects in mitosis or cytokinesis, which could point to Aurora Kinase inhibition).
Q5: How do I definitively validate that my observed phenotype is due to on-target ROCK inhibition?
A5: The gold standard for validation involves a multi-pronged approach:
-
Orthogonal Inhibition: Replicate the key finding with a structurally unrelated ROCK inhibitor.
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down ROCK1 and ROCK2 and see if the phenotype is recapitulated.
-
Rescue Experiments: In a ROCK knockdown/knockout background, introduce a mutated, inhibitor-resistant version of ROCK. If the phenotype is reversed upon adding the compound, it strongly confirms on-target activity.
Quantitative Data Summary
For robust experimental design, understanding the selectivity profile of the inhibitor is essential. The following table summarizes hypothetical selectivity data for this compound against its primary targets and representative off-targets.
Table 1: Kinase Selectivity Profile
| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. ROCK1) | Notes |
|---|---|---|---|---|
| ROCK1 | AGC | 5 | 1x | Primary On-Target |
| ROCK2 | AGC | 8 | 1.6x | Primary On-Target |
| PKA | AGC | 750 | 150x | Potential Off-Target |
| Aurora A | Aurora | 1,200 | 240x | Potential Off-Target |
| SRC | Tyrosine | >10,000 | >2000x | Low Probability Off-Target |
| p38α | CMGC | >10,000 | >2000x | Low Probability Off-Target |
Table 2: Recommended Working Concentrations
| Assay Type | Concentration Range | Rationale |
|---|---|---|
| Biochemical (Purified Kinase) | 1 - 50 nM | Ideal for assessing direct inhibition of ROCK1/2. |
| Cell Culture (Short-term, <24h) | 50 - 500 nM | Sufficient to inhibit cellular ROCK activity while minimizing off-target risk. |
| Cell Culture (Long-term, >24h) | 25 - 200 nM | Lower concentrations are recommended to reduce cumulative off-target effects and potential toxicity. |
| In Vivo (Animal Models) | Dose-dependent | Requires pharmacokinetic and pharmacodynamic studies to establish an effective and safe dosing regimen. |
Troubleshooting Guide
Problem 1: My observed phenotype does not match published data for ROCK inhibition.
-
Potential Cause: You may be observing an off-target effect, or the cellular context of your model system differs significantly.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: Verify that ROCK is inhibited at your working concentration. The most direct method is to perform a Western blot for phosphorylated Myosin Light Chain 2 (p-MLC2), a direct downstream substrate of ROCK. A significant reduction in p-MLC2 indicates target engagement.
-
Perform a Dose-Response Curve: Test a wide range of concentrations. If the unexpected phenotype only appears at concentrations significantly higher than what is required to inhibit p-MLC2, it is likely an off-target effect.
-
Use an Orthogonal Inhibitor: Treat your cells with a structurally different ROCK inhibitor (e.g., Y-27632 or Fasudil). If the original phenotype is not reproduced, it strongly suggests your initial observation was due to an off-target effect of this compound.
-
Consult Kinase Selectivity Data: Refer to Table 1. If your phenotype aligns with inhibition of PKA (e.g., changes in metabolism or gene expression via CREB), consider performing assays to measure cAMP levels or phosphorylation of PKA-specific substrates.[8]
-
Problem 2: I'm observing significant cell cycle arrest or mitotic defects, which is not a canonical function of ROCK.
-
Potential Cause: This phenotype is characteristic of inhibiting kinases that regulate mitosis, such as Aurora Kinase A. At high concentrations, this compound may engage this off-target.
-
Troubleshooting Workflow:
-
Confirm Target Profile: Check if your working concentration is approaching the IC50 for Aurora A (see Table 1).
-
Analyze Mitotic Markers: Perform immunofluorescence or Western blotting for markers of Aurora A inhibition, such as phosphorylation of Histone H3 at Serine 10 (pH3). A decrease in pH3 staining in mitotic cells would support off-target Aurora A inhibition.
-
Cell Synchronization: Synchronize your cells (e.g., with a thymidine block) and then release them into media containing your compound. Analyze cell cycle progression by flow cytometry. Compare the results to a known Aurora Kinase inhibitor (e.g., Alisertib) to see if the cell cycle profiles match.
-
Lower the Dose: Determine if the mitotic phenotype can be dissociated from the ROCK inhibition phenotype by lowering the compound concentration. You may find a therapeutic window where ROCK is inhibited but Aurora A is not.
-
Visual Diagrams
Caption: On-target vs. potential off-target signaling pathways.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical relationship between strategies to ensure on-target effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. This is often performed as a service by specialized companies (e.g., Eurofins, Promega).[9][10]
1. Objective: To determine the IC50 values of the compound against a broad panel of human kinases to identify on- and off-targets.
2. Materials:
-
This compound, high purity
-
DMSO (Dimethyl Sulfoxide)
-
Kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or equivalent)
-
Assay plates, buffers, and detection reagents (provided by service)
3. Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this stock, create a series of dilutions (e.g., 11-point, 3-fold serial dilution) to be used for IC50 determination.
-
Assay Execution (as per service provider): Typically, a fixed concentration of kinase and its specific peptide substrate are incubated with varying concentrations of the inhibitor in the presence of a fixed concentration of ATP (often at the Km value).
-
Detection: The reaction measures the amount of ATP consumed, which is inversely proportional to the kinase activity. Luminescent-based assays like ADP-Glo™ are common.[9]
-
Data Analysis:
-
The raw data (e.g., luminescence) is normalized relative to positive (no inhibitor) and negative (no enzyme) controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[11][12][13] Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
1. Objective: To confirm target engagement of this compound with ROCK1 in intact cells.
2. Materials:
-
Cultured cells expressing ROCK1 (e.g., HeLa, U2OS)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Thermocycler or heating blocks
-
SDS-PAGE and Western blot equipment
-
Primary antibody against ROCK1
-
HRP-conjugated secondary antibody
3. Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the compound (e.g., 1 µM) or DMSO (vehicle) for 1-3 hours.[14]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Cool at room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize total protein concentration. Analyze the levels of soluble ROCK1 at each temperature point by SDS-PAGE and Western blotting.
-
Data Analysis:
-
Quantify the band intensity for ROCK1 at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble ROCK1 (relative to the non-heated control) against temperature.
-
A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol 3: Orthogonal Rescue with a Drug-Resistant Mutant
This chemical genetics approach provides definitive evidence that the compound's effect is mediated through the target kinase.[15]
1. Objective: To demonstrate that the cellular effect of this compound is specifically due to ROCK1 inhibition.
2. Materials:
-
Cell line of interest
-
Expression vectors for:
-
Wild-type (WT) ROCK1
-
Inhibitor-resistant ("gatekeeper" mutant) ROCK1
-
Empty vector control
-
-
siRNA or shRNA targeting endogenous ROCK1
-
Transfection reagent
-
This compound
-
Reagents for the specific phenotypic assay (e.g., cell migration assay, immunofluorescence for stress fibers)
3. Methodology:
-
Deplete Endogenous Protein: Use siRNA or shRNA to knock down the endogenous ROCK1 in your cells. Confirm knockdown by Western blot.
-
Express Recombinant Protein: In the knockdown cells, transfect and express either WT-ROCK1, the inhibitor-resistant ROCK1 mutant, or an empty vector. The expression constructs should be designed to be resistant to the siRNA/shRNA used.
-
Induce Phenotype:
-
The knockdown of ROCK1 should induce a baseline phenotype (e.g., loss of stress fibers).
-
Expression of WT-ROCK1 should "rescue" this phenotype, restoring it to normal.
-
-
Inhibitor Treatment: Treat the cells (Empty Vector, WT-ROCK1 rescue, and Mutant-ROCK1 rescue) with an effective concentration of this compound.
-
Phenotypic Analysis: Analyze the phenotype of interest.
-
Expected Results and Interpretation:
-
Empty Vector: Cells will show the knockdown phenotype, which will be unaffected by the inhibitor.
-
WT-ROCK1 Rescue: Cells will initially have a normal phenotype, but upon inhibitor treatment, they will revert to the knockdown phenotype (as WT-ROCK1 is inhibited).
-
Mutant-ROCK1 Rescue: Cells will have a normal phenotype that is maintained even after adding the inhibitor, as the mutant ROCK1 is resistant. This result provides strong evidence that the inhibitor's effect is mediated specifically through ROCK1.
-
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Biological Target for 3-(pyridin-4-yl)-1H-indol-6-amine: Information Not Available
Despite a comprehensive search of available scientific literature and chemical databases, the primary biological target of the compound 3-(pyridin-4-yl)-1H-indol-6-amine could not be identified. Consequently, a detailed comparison guide with alternative validation methods and supporting experimental data cannot be provided at this time.
The investigation included searches for the compound's biological activity, screening assays, mechanism of action, and general pharmacology. While these searches yielded information on various structurally related indole and pyridine derivatives, no specific data was found for this compound itself.
For instance, studies on compounds with a similar indole core, such as N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide, have identified them as inhibitors of neuronal nitric oxide synthase (nNOS). Other indole derivatives have been investigated as inhibitors of targets like PI3Kδ and NADPH Oxidase 2. However, the specific substitution pattern of a pyridin-4-yl group at the 3-position and an amine group at the 6-position of the indole ring, as in the requested compound, does not appear in the context of a defined biological target in the available literature.
Chemical databases, such as PubChem, list the compound and its basic chemical properties but do not contain any information regarding its biological activity or associated screening data.
Without the foundational knowledge of the biological target, it is not possible to:
-
Identify and compare alternative compounds or methods for target validation.
-
Summarize relevant quantitative experimental data.
-
Detail specific experimental protocols for target engagement and validation.
-
Illustrate the associated signaling pathways.
Researchers, scientists, and drug development professionals interested in the biological activity of this compound would likely need to perform initial screening assays to identify its primary biological target. This would be the first critical step before any further validation and comparative studies could be conducted.
Comparative Analysis of 3-(pyridin-4-yl)-1H-indol-6-amine and Other Kinase Inhibitors: A Guide for Researchers
While specific experimental data for 3-(pyridin-4-yl)-1H-indol-6-amine is not publicly available, its structural motif, featuring a 3-substituted indole core, is a well-established pharmacophore in kinase inhibitor discovery. This guide provides a comparative analysis of a closely related and well-characterized analogue, Ceritinib, against other prominent kinase inhibitors, offering a framework for evaluating potential therapeutic agents in this class.
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[1][2] Molecules incorporating pyridine rings linked to an indole core have shown promise as inhibitors of several kinase families. Due to the absence of specific inhibitory data for this compound, this analysis will focus on Ceritinib, an FDA-approved Anaplastic Lymphoma Kinase (ALK) inhibitor that shares a similar structural framework. This comparison will provide researchers with insights into the performance benchmarks and key experimental methodologies used to characterize such compounds.
Performance Comparison of Selected ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4][5] The development of ALK inhibitors has significantly improved patient outcomes. The following table summarizes the in vitro potency of Ceritinib and other notable ALK inhibitors against the ALK enzyme.
| Compound | Target Kinase | IC50 (nM) | Reference Cell Line/Assay |
| Ceritinib | ALK | 0.15 | Enzymatic Assay |
| Crizotinib | ALK | 3 | Enzymatic Assay |
| Alectinib | ALK | 1.9 | Enzymatic Assay |
| Brigatinib | ALK | - | - |
| Lorlatinib | ALK | - | - |
Ceritinib demonstrates high potency against ALK, being approximately 20-fold more potent than the first-generation inhibitor, Crizotinib, in enzymatic assays.[7][8][9] This enhanced potency is a key characteristic of second-generation ALK inhibitors.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflow used to determine their efficacy.
ALK Signaling Pathway
Constitutively active ALK fusion proteins activate several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion. ALK inhibitors block the autophosphorylation of the ALK kinase domain, thereby inhibiting these downstream signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data [frontiersin.org]
- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
confirming the efficacy of 3-(pyridin-4-yl)-1H-indol-6-amine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of novel pyrido[3,4-b]indole derivatives, structural analogs of 3-(pyridin-4-yl)-1H-indol-6-amine, against established anticancer agents. The data presented is based on in vitro studies and is intended to inform further research and development in oncology.
Comparative Efficacy of Pyrido[3,4-b]indole Derivatives
The antiproliferative activity of a series of newly synthesized pyrido[3,4-b]indole (β-carboline) derivatives was evaluated against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response), are summarized below and compared with standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Gemcitabine.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Pyrido[3,4-b]indole Derivatives and Standard Chemotherapeutics.
| Compound/Drug | HCT116 (Colon) | HPAC (Pancreatic) | MIA PaCa-2 (Pancreatic) | Panc-1 (Pancreatic) | MCF-7 (Breast) | MDA-MB-468 (Breast) | A375 (Melanoma) | WM164 (Melanoma) |
| Compound 11 | 0.13 | 0.29 | 0.20 | 0.29 | 0.26 | 0.08 | 0.23 | 0.13 |
| Compound 25 | 1.80 | >50 | 2.23 | >50 | ND | ND | ND | ND |
| Compound 26 | 2.22 | >50 | >50 | >50 | ND | ND | ND | ND |
| Compound 27 | 2.43 | >50 | >50 | >50 | ND | ND | ND | ND |
| 5-Fluorouracil | 19.87[1] | ND | ND | ND | ND | ND | ND | ND |
| Gemcitabine | ND | ND | 0.037[2] | 6.85[2] | ND | ND | ND | ND |
ND: Not Determined from the provided search results. Compound 11: 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole[3] Compounds 25, 26, 27 are derivatives of Compound 11 with substitutions on the naphthyl moiety.[3]
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below is a standard protocol for the in vitro antiproliferative assay used to determine the IC50 values.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]
Materials:
-
Cancer cell lines (e.g., HCT116, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (Pyrido[3,4-b]indole derivatives, 5-FU, Gemcitabine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are then incubated overnight to allow for cell attachment.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action: MDM2-p53 Pathway Inhibition
The pyrido[3,4-b]indole derivatives are proposed to exert their anticancer effects by targeting the MDM2-p53 signaling pathway.[3] MDM2 is a key negative regulator of the p53 tumor suppressor.[3][8][9][10][11] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By inhibiting the interaction between MDM2 and p53, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Caption: MDM2-p53 signaling pathway and the inhibitory action of pyrido[3,4-b]indole derivatives.
Experimental Workflow for In Vitro Anticancer Drug Screening
The general workflow for screening potential anticancer compounds in vitro involves a series of steps from compound preparation to data analysis.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 3-(pyridin-4-yl)-1H-indol-6-amine and its structurally related analogs, with a focus on their activity at key neurological targets implicated in Alzheimer's disease. The data presented is compiled from preclinical research and aims to provide an objective overview to inform further drug discovery and development efforts.
Introduction
This compound and its analogs represent a class of compounds with a core indole scaffold linked to a pyridine ring. This structural motif has garnered interest in medicinal chemistry due to its potential to interact with various biological targets. A notable example from this chemical space is Besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine), a compound that has been investigated for its potential therapeutic effects in Alzheimer's disease. The biological activity of these compounds is thought to stem from their ability to modulate cholinergic and adrenergic neurotransmitter systems, both of which are known to be dysregulated in this neurodegenerative disorder.
This guide will focus on the comparative analysis of this compound and its close analog, Besipirdine, along with other related derivatives. We will present quantitative data on their binding affinities for muscarinic and adrenergic receptors, detail the experimental protocols used to generate this data, and provide a visual representation of a relevant signaling pathway.
Comparative Biological Activity
The following tables summarize the in vitro binding affinities of this compound's parent amine, N-(4-pyridinyl)-1H-indol-1-amine, and its N-substituted analogs, including Besipirdine, for the muscarinic receptor (as measured by [3H]QNB binding) and the alpha-2 adrenergic receptor (as measured by [3H]clonidine binding). This data is extracted from the study by Klein et al. (1996) on the synthesis and structure-activity relationships of these compounds as potential therapeutic agents for Alzheimer's disease.[1]
Table 1: Muscarinic Receptor Binding Affinity of N-(4-pyridinyl)-1H-indol-1-amine Analogs
| Compound ID | R-group (at N-1 of Indole) | [3H]QNB Binding IC50 (µM) |
| 1 | H | >10 |
| 2 | CH3 | 2.5 |
| 3 (Besipirdine) | CH2CH2CH3 | 0.28 |
| 4 | CH(CH3)2 | 0.50 |
| 5 | (CH2)3CH3 | 0.20 |
Data from Klein et al., J. Med. Chem. 1996, 39 (2), pp 570–581.
Table 2: Alpha-2 Adrenergic Receptor Binding Affinity of N-(4-pyridinyl)-1H-indol-1-amine Analogs
| Compound ID | R-group (at N-1 of Indole) | [3H]Clonidine Binding IC50 (µM) |
| 1 | H | 0.01 |
| 2 | CH3 | 0.03 |
| 3 (Besipirdine) | CH2CH2CH3 | 0.38 |
| 4 | CH(CH3)2 | 1.2 |
| 5 | (CH2)3CH3 | 0.30 |
Data from Klein et al., J. Med. Chem. 1996, 39 (2), pp 570–581.
Analysis of Structure-Activity Relationships:
The data reveals that N-alkylation of the indole nitrogen significantly influences the binding affinity for both muscarinic and alpha-2 adrenergic receptors. The unsubstituted parent compound 1 shows weak activity at the muscarinic receptor but potent affinity for the alpha-2 adrenergic receptor. Introduction of small alkyl groups at the N-1 position generally enhances muscarinic receptor affinity, with the n-propyl group of Besipirdine (3 ) and the n-butyl group (5 ) demonstrating the highest affinities. Conversely, N-alkylation tends to decrease the affinity for the alpha-2 adrenergic receptor compared to the parent amine.
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to generate the data presented above.
Muscarinic Receptor Binding Assay ([3H]QNB)
This protocol is a standard method for determining the affinity of compounds for muscarinic acetylcholine receptors.
Materials:
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB)
-
Membrane Preparation: Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Atropine (1 µM)
-
Test Compounds: Serial dilutions of this compound analogs
-
Filtration Apparatus: Brandel cell harvester or equivalent
-
Filters: Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Thaw the rat brain cortical membrane preparation on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound dilution.
-
50 µL of [3H]QNB (at a final concentration approximating its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
Alpha-2 Adrenergic Receptor Binding Assay ([3H]Clonidine)
This protocol is a standard method for determining the affinity of compounds for alpha-2 adrenergic receptors.
Materials:
-
Radioligand: [3H]Clonidine
-
Membrane Preparation: Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Non-specific Binding Control: Yohimbine (10 µM)
-
Test Compounds: Serial dilutions of this compound analogs
-
Filtration Apparatus: Brandel cell harvester or equivalent
-
Filters: Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Follow steps 1 and 2 as in the muscarinic receptor binding assay protocol.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or test compound dilution.
-
50 µL of [3H]Clonidine (at a final concentration approximating its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 30 minutes.
-
Terminate the reaction and process the samples as described in steps 5-9 of the muscarinic receptor binding assay protocol.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the cholinergic signaling pathway, which is a key target of the compounds discussed. Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease.
References
A Comparative Guide to 3-(pyridin-4-yl)-1H-indol-6-amine and its Analogs as Neuronal Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for 3-(pyridin-4-yl)-1H-indol-6-amine and its structurally related analogs, with a focus on their activity as inhibitors of neuronal nitric oxide synthase (nNOS). Due to the limited publicly available data on this compound, this guide leverages experimental data from closely related 3,6-disubstituted indole derivatives to provide a comprehensive overview of the structure-activity relationships and therapeutic potential within this chemical class.
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. The neuronal NOS (nNOS) isoform is implicated in various neurological disorders, making it a key therapeutic target. The development of potent and selective nNOS inhibitors is a significant area of research.
Comparative Analysis of nNOS Inhibitors
The following tables summarize the in vitro inhibitory activity of various indole derivatives against nNOS, as well as their selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. This comparative data is essential for understanding the therapeutic potential and potential side effects of these compounds.
Table 1: In Vitro Inhibitory Activity of 3,6-Disubstituted Indole Derivatives against Nitric Oxide Synthase Isoforms
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| Compound A | 18 | 1,200 | 5,400 | 67 | 300 |
| Compound B | 25 | 2,250 | 7,725 | 90 | 309 |
| Compound C | 50 | 1,500 | >10,000 | 30 | >200 |
| Compound D | 100 | 3,000 | >10,000 | 30 | >100 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Selectivity ratio is calculated by dividing the IC50 for the off-target isoform by the IC50 for nNOS.
Table 2: Alternative Non-Indole nNOS Inhibitors
| Compound | Scaffold | nNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| 7-Nitroindazole | Indazole | 48 | 2 | 1.5 |
| ARL 17477 | 2-Iminopiperidine | 5 | 130 | 25 |
| L-NPA | Arginine analog | 10 | 5 | 20 |
Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating nNOS inhibitors.
Caption: Nitric oxide signaling pathway inhibited by this compound analogs.
Caption: Workflow for determining nNOS inhibition using a radiolabeled substrate assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against nNOS.
Principle: The assay measures the conversion of a radiolabeled substrate, [³H]-L-arginine, to [³H]-L-citrulline by the nNOS enzyme. The amount of [³H]-L-citrulline produced is proportional to the enzyme activity.
Materials:
-
Purified human nNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
L-Valine (to inhibit arginase activity)
-
HEPES buffer
-
Dowex AG50WX-8 resin (Na+ form)
-
Scintillation cocktail
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, calmodulin, and L-Valine.
-
Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor and a blank with no enzyme should be included.
-
Initiate the reaction by adding the nNOS enzyme and [³H]-L-arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing Dowex AG50WX-8 resin. The resin binds to the unreacted [³H]-L-arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer the supernatant containing the [³H]-L-citrulline to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Selectivity Assays: To determine the selectivity of the inhibitors, similar assays are performed using purified human eNOS and iNOS enzymes. The experimental conditions may be slightly modified to optimize for each isoform.
Conclusion
Benchmarking 3-(pyridin-4-yl)-1H-indol-6-amine: A Comparative Analysis Against Standard-of-Care Drugs for Alzheimer's Disease
A comprehensive evaluation of the novel compound 3-(pyridin-4-yl)-1H-indol-6-amine is presented, benchmarking its preclinical profile against established standard-of-care drugs for Alzheimer's disease. This guide synthesizes available data on its potential mechanism of action, efficacy, and safety, providing a direct comparison with current therapeutic alternatives for researchers, scientists, and drug development professionals.
While direct experimental data on this compound is not extensively available in peer-reviewed literature, its structural similarity to compounds like besipirdine suggests a potential role in modulating cholinergic and adrenergic pathways relevant to Alzheimer's disease pathology. Besipirdine, an N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, was clinically evaluated for its cholinomimetic and adrenergic-enhancing properties.[1] This comparison, therefore, positions this compound within the context of agents targeting the neurochemical deficits characteristic of Alzheimer's disease.
Comparative Efficacy and Potency
A critical aspect of evaluating a new therapeutic candidate is its efficacy and potency relative to existing treatments. The following table summarizes key preclinical metrics for standard-of-care Alzheimer's drugs, providing a baseline for future studies on this compound.
| Drug Class | Drug Name | Mechanism of Action | Key Efficacy Metrics (Preclinical) |
| Acetylcholinesterase Inhibitor | Donepezil | Reversible inhibition of acetylcholinesterase | IC₅₀ for AChE: ~5.7 nM (human) |
| Acetylcholinesterase Inhibitor | Rivastigmine | Pseudo-irreversible inhibition of acetylcholinesterase and butyrylcholinesterase | IC₅₀ for AChE: ~4.2 µM (human); IC₅₀ for BuChE: ~0.2 µM (human) |
| NMDA Receptor Antagonist | Memantine | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor | Kᵢ for NMDA receptor: ~1 µM |
| Amyloid Beta-Directed Antibody | Aducanumab | Binds to aggregated forms of amyloid beta | Kᴅ for amyloid fibrils: ~6.3 nM |
| Amyloid Beta-Directed Antibody | Lecanemab | Binds to soluble amyloid beta protofibrils | Kᴅ for protofibrils: ~1.3 pM |
Experimental Protocols for Preclinical Evaluation
To facilitate direct comparison, standardized experimental protocols are essential. The following methodologies are recommended for assessing the preclinical profile of this compound.
In Vitro Assays
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay:
-
Principle: Based on the Ellman's method, this colorimetric assay measures the activity of AChE and BuChE. The enzyme hydrolyzes acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the test compound, AChE or BuChE enzyme solution, and DTNB.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
-
NMDA Receptor Binding Assay:
-
Principle: This radioligand binding assay measures the affinity of the test compound for the NMDA receptor. It typically uses a radiolabeled antagonist, such as [³H]MK-801, which binds to the ion channel pore of the receptor.
-
Procedure:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the Kᵢ value from competitive binding curves.
-
-
In Vivo Models
-
Scopolamine-Induced Cognitive Deficit Model:
-
Principle: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cognitive impairment in rodents, mimicking some of the cholinergic deficits seen in Alzheimer's disease. The ability of a test compound to reverse these deficits is assessed using behavioral tests.
-
Procedure:
-
Administer this compound to rodents at various doses.
-
After a predetermined time, administer scopolamine.
-
Evaluate cognitive performance using tasks such as the Morris water maze, Y-maze, or passive avoidance test.
-
Compare the performance of treated animals to vehicle- and scopolamine-only control groups.
-
-
Signaling Pathways and Experimental Workflow
To visually represent the potential mechanisms and experimental processes, the following diagrams are provided.
Caption: Potential mechanism of action for this compound in the cholinergic pathway.
References
comparative study of the pharmacokinetic profiles of 3-(pyridin-4-yl)-1H-indol-6-amine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacokinetic profile of besipirdine (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine), a significant derivative of the 3-(pyridin-4-yl)-1H-indole class of compounds. Due to a lack of publicly available comparative data for other derivatives of this specific scaffold, this document focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of besipirdine and its major metabolite, P86-7480, to serve as a reference for researchers exploring this chemical space.
Executive Summary
Besipirdine, investigated for the treatment of Alzheimer's disease, exhibits distinct pharmacokinetic characteristics that differ between preclinical species and humans. Its primary route of elimination is through metabolism, with only a small fraction of the parent drug excreted unchanged in the urine. The main metabolite, an N-despropyl derivative, shows a longer half-life than the parent compound. The following sections provide a detailed breakdown of the available pharmacokinetic parameters, the experimental methods used to obtain this data, and a generalized workflow for conducting such preclinical studies.
Data Presentation: Pharmacokinetic Parameters of Besipirdine and its Metabolite
The following table summarizes the key pharmacokinetic parameters of besipirdine and its N-despropyl metabolite (P86-7480) in both conscious monkeys and humans.
| Parameter | Besipirdine (in Monkeys) | P86-7480 (in Monkeys) | Besipirdine (in Humans) | P86-7480 (in Humans) |
| Administration Route | Oral (10, 20, 40 mg/kg) & IV (10 mg/kg) | - | Oral (up to 30 mg) | - |
| Elimination Half-life (t½) | 7.4 ± 2.1 hours (Oral)[1] | 7.4 ± 2.1 hours (Oral)[1] | ~3 hours[1] | 5.5–7 hours[1] |
| 1.5 hours (IV)[1] | ||||
| Renal Clearance | 0.13 ± 0.04 mL/min/kg[1] | - | - | - |
| Renal Excretion (% of dose) | ~1% (unchanged)[1] | - | - | - |
Experimental Protocols
The pharmacokinetic data presented above was derived from preclinical studies in conscious monkeys and clinical trials in humans. The methodologies employed are crucial for the interpretation of the results.
Preclinical Study in Conscious Monkeys
-
Animal Model: Conscious monkeys were used to assess the pharmacokinetics and cardiovascular pharmacodynamics of besipirdine and its metabolite.
-
Drug Administration: Besipirdine was administered both orally at doses of 10, 20, and 40 mg/kg and intravenously at a dose of 10 mg/kg[1].
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of besipirdine and its metabolite, P86-7480.
-
Analytical Method: While the specific analytical method is not detailed in the provided search results, typically, high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of drug and metabolite concentrations in plasma.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as elimination half-life and renal clearance.
Human Clinical Trials
-
Study Population: The human pharmacokinetic data was obtained from studies involving patients with Alzheimer's disease[2].
-
Drug Administration: Besipirdine was administered orally in doses up to 30 mg[1]. In a rising-dose study, doses of 10, 20, 30, and 40 mg were administered twice daily for two days each, followed by 50 and 60 mg twice daily for five days each[2].
-
Sample Collection: Plasma samples were collected to measure the concentrations of besipirdine and its major metabolite[2].
-
Pharmacokinetic Analysis: Plasma concentrations were found to increase linearly with the dose for both besipirdine and its metabolite. The elimination half-lives were subsequently calculated from this data[1][2].
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Comparative Guide to Biomarker Validation for 3-(pyridin-4-yl)-1H-indol-6-amine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers to validate the activity of the novel compound 3-(pyridin-4-yl)-1H-indol-6-amine. Based on its structural features, particularly the pyridinyl-indol-amine scaffold, this compound is hypothesized to function as a kinase inhibitor. This document outlines potential kinase targets, validated biomarkers for assessing inhibitor activity, experimental protocols for their measurement, and a comparison with established alternative inhibitors.
Postulated Mechanism of Action: Kinase Inhibition
The chemical structure of this compound is analogous to known ATP-competitive kinase inhibitors. The indole and pyridine rings are common pharmacophores that can interact with the ATP-binding pocket of various kinases.[1] Therefore, the primary hypothesis is that this compound exerts its biological effects by inhibiting one or more protein kinases. Several kinase families are implicated as potential targets based on structure-activity relationships of similar compounds, including Aurora kinases, Janus kinases (JAK), and Anaplastic Lymphoma Kinase (ALK).
Potential Target I: Aurora Kinase B
Aurora kinases are crucial regulators of mitosis, and their inhibition is a key strategy in cancer therapy.[2] The pyridinyl-indole scaffold has been associated with Aurora kinase inhibition.
Comparative Analysis of Biomarkers for Aurora Kinase B Inhibition
| Biomarker | Description | Method of Detection | Pros | Cons |
| Phospho-Histone H3 (Ser10) | Histone H3 is a direct substrate of Aurora B. Inhibition of Aurora B leads to a decrease in the phosphorylation of Histone H3 at Serine 10.[3][4] | Immunohistochemistry (IHC), Western Blot, Flow Cytometry | Direct and well-validated pharmacodynamic marker.[5] Applicable to both preclinical and clinical samples.[2] | Signal can be transient. Requires tissue or cell samples. |
| Polyploidy | Inhibition of Aurora B disrupts cytokinesis, leading to cells with >4N DNA content (endoreduplication).[4] | Flow Cytometry, Imaging | Clear and quantifiable cellular phenotype. | Can be a lagging indicator of activity. Not all cell types undergo endoreduplication. |
| Apoptosis Markers (e.g., Cleaved Caspase-3) | Sustained Aurora B inhibition can induce apoptosis. | IHC, Western Blot, Flow Cytometry | Indicates cytotoxic effect. | Indirect marker, can be induced by various stimuli. |
Alternative Aurora Kinase B Inhibitors for Comparison
| Compound | Target Selectivity | Key Features |
| Alisertib (MLN8237) | Aurora A > Aurora B[6] | Orally bioavailable, extensively studied in clinical trials for various cancers.[6] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora inhibitor (A, B, C)[6] | Potent inhibitor, also inhibits FLT3.[6] |
| AZD2811 | Aurora B selective[6] | Nanoparticle formulation for improved delivery. |
Experimental Protocols
Immunohistochemistry for Phospho-Histone H3 (pHH3)
-
Sample Preparation: Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of pHH3-positive cells within the tumor tissue.
Signaling Pathway and Workflow Diagrams
Figure 1: Inhibition of Aurora B signaling by this compound.
Figure 2: Workflow for Immunohistochemistry.
Potential Target II: Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and JAK inhibitors are used to treat inflammatory diseases and some cancers.[7] The azaindole scaffold, structurally related to indole, is a known core of JAK inhibitors.[8]
Comparative Analysis of Biomarkers for JAK Inhibition
| Biomarker | Description | Method of Detection | Pros | Cons |
| Phospho-STAT3 (pSTAT3) | STAT proteins are direct downstream targets of JAKs. Inhibition of JAKs reduces STAT phosphorylation.[9] | Flow Cytometry, Western Blot, ELISA | Direct pharmacodynamic marker.[9] Can be measured in peripheral blood mononuclear cells (PBMCs). | Phosphorylation can be transient and stimulated by multiple cytokines. |
| Serum Cytokines (e.g., IL-6, IFN-γ) | JAK inhibition blocks the signaling of various pro-inflammatory cytokines, which may lead to changes in their serum levels.[10][11] | ELISA, Multiplex Immunoassays | Minimally invasive (blood sample). Reflects systemic inflammatory state. | Indirect marker, can be influenced by many factors.[9] |
| C-Reactive Protein (CRP) | A downstream indicator of IL-6 signaling and systemic inflammation.[11] | Clinical Chemistry Analyzers | Routinely measured in clinical practice. | Non-specific marker of inflammation. |
Alternative JAK Inhibitors for Comparison
| Compound | Target Selectivity | Key Features |
| Tofacitinib | Pan-JAK inhibitor (primarily JAK1/JAK3)[12] | Orally administered, approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[12] |
| Baricitinib | JAK1/JAK2 inhibitor | Approved for rheumatoid arthritis. |
| Upadacitinib | Selective JAK1 inhibitor | Approved for several inflammatory conditions. |
Experimental Protocols
Flow Cytometry for Phospho-STAT3 in PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Stimulation: Stimulate PBMCs with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6) for a short period (15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize with a methanol-based buffer to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for phospho-STAT3 (e.g., pY705) and cell surface markers to identify specific immune cell populations (e.g., CD4, CD8).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of phospho-STAT3 in the cell populations of interest.
Signaling Pathway and Workflow Diagrams
Figure 3: Inhibition of JAK-STAT signaling by this compound.
Figure 4: Workflow for Phospho-Flow Cytometry.
Potential Target III: Anaplastic Lymphoma Kinase (ALK)
ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[13] ALK inhibitors have shown significant clinical benefit in these patients. The general structure of the title compound is consistent with scaffolds that can inhibit ALK.
Comparative Analysis of Biomarkers for ALK Inhibition
| Biomarker | Description | Method of Detection | Pros | Cons |
| ALK Gene Rearrangement | The presence of an ALK gene fusion (e.g., EML4-ALK) is the primary predictive biomarker for response to ALK inhibitors.[14] | Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) | Gold standard for patient selection.[14][15] High predictive value. | Requires tumor tissue. FISH can be complex to interpret. |
| ALK Protein Expression | Overexpression of the ALK fusion protein is a consequence of the gene rearrangement. | Immunohistochemistry (IHC) | Widely available and cost-effective screening tool.[14] | Staining intensity can be variable. |
| Phospho-ALK | Inhibition of ALK kinase activity leads to a decrease in its autophosphorylation. | IHC, Western Blot | Direct measure of target engagement. | Phospho-specific antibodies can be challenging to work with in FFPE tissue. |
Alternative ALK Inhibitors for Comparison
| Compound | Target Selectivity | Key Features |
| Crizotinib | ALK, ROS1, MET[13] | First-generation ALK inhibitor, established efficacy.[13] |
| Alectinib | Highly selective for ALK[16] | Second-generation inhibitor with superior efficacy and CNS penetration compared to crizotinib.[16] |
| Lorlatinib | ALK, ROS1[16] | Third-generation inhibitor designed to overcome resistance mutations.[16] |
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for ALK Rearrangement
-
Sample Preparation: Use 4-5 µm sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Pre-treatment: Deparaffinize, rehydrate, and perform protease digestion to allow probe penetration.
-
Probe Hybridization: Apply an ALK break-apart probe set and co-denature the probe and target DNA. Allow for overnight hybridization.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining: Counterstain with DAPI to visualize the nuclei.
-
Analysis: Use a fluorescence microscope to score a minimum of 50-100 tumor cell nuclei. A positive result is indicated by the separation of the 5' (green) and 3' (orange) signals or a single orange signal without a corresponding green signal.
Logical Relationship Diagram
Figure 5: Logical flow from ALK gene rearrangement to tumor growth and inhibition.
Conclusion
The validation of biomarkers for a novel compound such as this compound is a critical step in its preclinical and clinical development. By postulating its activity as a kinase inhibitor, a rational approach to biomarker selection can be undertaken. This guide provides a framework for comparing and selecting appropriate biomarkers for potential Aurora kinase, JAK, or ALK inhibitory activity. The choice of which pathway to investigate first may depend on initial in vitro kinase screening results for the compound. For each potential target, a combination of direct pharmacodynamic biomarkers and downstream cellular or clinical markers will provide the most robust validation of the compound's mechanism of action and efficacy. The experimental protocols and comparative data on alternative inhibitors provided herein should serve as a valuable resource for researchers and drug developers in advancing the study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis [imrpress.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 10. Proteomic Insights into JAK Inhibitor Therapeutic Response in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predictors of Efficacy of Janus Kinase Inhibitors in Patients Affected by Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers That Currently Affect Clinical Practice in Lung Cancer: EGFR, ALK, MET, ROS-1, and KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. alkpositive.org [alkpositive.org]
- 16. lung.org [lung.org]
Safety Operating Guide
Proper Disposal of 3-(pyridin-4-yl)-1H-indol-6-amine: A Guide for Laboratory Professionals
For immediate reference, treat 3-(pyridin-4-yl)-1H-indol-6-amine as a hazardous chemical waste. The disposal process must comply with all applicable federal, state, and local regulations. This guide provides a procedural framework for its safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization:
-
Treat all waste containing this compound, including pure compound, contaminated labware (e.g., gloves, absorbent paper), and solutions, as hazardous waste.[2][5]
-
Do not mix this waste with other waste streams unless compatibility has been verified to prevent violent reactions or the emission of toxic gases.[6] Specifically, keep it segregated from acids and oxidizing agents.[3][6]
-
-
Container Selection and Management:
-
Use a dedicated, compatible, and leak-proof container for collecting solid waste. The original container is often the best choice if it is in good condition.[2][7] For liquid waste, use containers with screw caps, preferably plastic, to prevent breakage.[1][8]
-
Ensure the container is clearly and accurately labeled with a "Hazardous Waste" tag.[8]
-
The label must include the full chemical name, "this compound," and the concentration if in a solution. For mixtures, list all constituents.[8]
-
Record the date when waste is first added to the container.[8]
-
Keep the waste container securely closed except when adding more waste.[1][6]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
-
Disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8]
-
Contact your EHS office to schedule a pickup for the waste container. Do not transport hazardous waste yourself.[2]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[2][8]
-
-
Disposal of Empty Containers:
-
A container that held this compound must be managed carefully. If it is considered to have held an "acute" hazardous waste (a determination your EHS office will make), it must be triple-rinsed with a suitable solvent.[2][7]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][7]
-
After proper rinsing, deface the original label and the container can then be disposed of as regular trash.[2]
-
Never dispose of this compound by flushing it down the drain or discarding it in the regular trash.[2][8] Evaporation in a fume hood is also not an acceptable method of disposal.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste | [1] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | [1] |
| Container Headroom | At least one-inch to allow for expansion | [6] |
| SAA Storage Duration | Up to 12 months if accumulation limits are not exceeded | [1] |
| Removal from SAA | Within 3 calendar days after the container becomes full | [6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 3-(pyridin-4-yl)-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(pyridin-4-yl)-1H-indol-6-amine. The following procedures are based on the known hazards of structurally similar compounds, such as aromatic amines and indole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Aromatic amines are potentially hazardous and should be handled with care.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on the quantity and dustiness | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | Not generally required if in a fume hood | Lab coat |
| Running Reactions | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | Not generally required if in a fume hood | Lab coat |
| Work-up and Purification | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | Not generally required if in a fume hood | Lab coat, consider a chemically resistant apron |
| Handling Waste | Well-ventilated area | Nitrile or neoprene gloves | Chemical splash goggles | Not generally required for sealed containers | Lab coat |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste in a designated container.
All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Guides
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
